BVT.13
Beschreibung
Eigenschaften
IUPAC Name |
2-[(2,4-dichlorobenzoyl)amino]-5-pyrimidin-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O4/c19-10-2-4-12(14(20)8-10)16(24)23-15-5-3-11(9-13(15)17(25)26)27-18-21-6-1-7-22-18/h1-9H,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDRRWBKNSHALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC(=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756813-87-3 | |
| Record name | 2-[(2,4-Dichlorobenzoyl)amino]-5-(2-pyrimidinyloxy)-benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
BVT.13: A Deep Dive into its Mechanism of Action on PPARγ
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BVT.13, a selective partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This compound represents a class of next-generation PPARγ modulators designed to retain the therapeutic benefits of full agonists, such as the thiazolidinediones (TZDs), while minimizing their associated side effects. This document details the molecular interactions, functional consequences, and experimental methodologies used to characterize this compound's unique engagement with its target.
Core Mechanism: Atypical Binding and Partial Activation
This compound distinguishes itself from full PPARγ agonists through its distinct binding mode and subsequent partial activation of the receptor. Unlike full agonists that typically stabilize the activation function-2 (AF-2) helix (helix 12) in the ligand-binding domain (LBD), this compound primarily interacts with helix 3. This interaction does not significantly stabilize helix 12, leading to a reduced transcriptional response compared to full agonists like rosiglitazone.
Crystallographic studies of this compound in complex with the PPARγ LBD (PDB ID: 2Q6S) confirm a 1:1 stoichiometric binding. This atypical binding results in a transcriptional activation that is approximately 60-80% of that achieved by rosiglitazone in reporter gene assays. This partial agonism is a key feature of this compound, suggesting a mechanism that may separate the insulin-sensitizing effects from the adverse effects associated with full PPARγ activation.
Furthermore, research indicates that this compound can bind to an alternate site on the PPARγ LBD, particularly when the orthosteric pocket is occupied. This suggests a more complex mode of interaction than a simple competitive binding model.
Quantitative Analysis of this compound Activity
The following tables summarize the available quantitative data for this compound's interaction with and activation of PPARγ. While specific Ki and EC50 values for this compound are not consistently reported across publicly available literature, its relative activity provides a valuable benchmark.
| Parameter | Value | Reference Compound | Assay Type |
| Transcriptional Activation | 60-80% of Rosiglitazone | Rosiglitazone | Reporter Gene Assay |
Note: Further targeted biochemical assays are required to definitively determine the Ki and EC50 values.
Signaling Pathway and Logical Relationships
The interaction of this compound with PPARγ initiates a cascade of events leading to the modulation of target gene expression. The following diagrams illustrate these pathways and relationships.
BVT.13: A Selective PPARγ Modulator with a Novel Binding Mechanism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid homeostasis, making it a key therapeutic target for type 2 diabetes. BVT.13 is a synthetic, selective PPARγ modulator (SPPARM) that has demonstrated significant anti-diabetic effects. Unlike full agonists such as thiazolidinediones (TZDs), this compound exhibits a unique mechanism of action characterized by a novel binding mode to the PPARγ ligand-binding domain (LBD), leading to partial and selective activation of the receptor. This distinct pharmacological profile suggests the potential for therapeutic benefits with an improved side-effect profile compared to full agonists. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action
This compound belongs to a class of molecules known as 5-substituted 2-benzoylaminobenzoic acids (2-BABAs).[1] X-ray crystallography studies have revealed that this compound binds to the PPARγ LBD in a manner distinct from that of full agonists.[1] While full agonists typically interact with and stabilize Helix 12 (H12), also known as the activation function-2 (AF-2) helix, which is crucial for the recruitment of coactivators, this compound's binding epitope is located in a different region of the ligand-binding pocket and it does not directly interact with H12.[2]
Despite this lack of direct interaction with H12, this compound acts as a partial agonist, inducing a transcriptional response that is approximately 60-80% of that achieved by the full agonist rosiglitazone in reporter gene assays.[2] Hydrogen/deuterium exchange mass spectrometry (HDX-MS) experiments have shown that this compound treatment does not significantly stabilize H12 compared to the apo-PPARγ (receptor without a bound ligand).[2] This suggests that this compound activates PPARγ through an alternative mechanism that does not rely on the canonical stabilization of the AF-2 helix. Furthermore, this compound has been shown to block the phosphorylation of serine 273 (S273) on PPARγ, a post-translational modification associated with insulin resistance.[2]
The unique binding mode of this compound allows for the design of isoform-specific PPAR modulators with in vivo biological activity.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Type | Reference |
| EC50 | 1300 nM | PPARγ Reporter Gene Assay | [Ostberg et al., 2004, JBC] |
| Transcriptional Activation | 60-80% of Rosiglitazone | PPARγ Reporter Gene Assay | [2] |
| Binding Stoichiometry | 1:1 | X-ray Crystallography | [2] |
Table 2: In Vivo Efficacy of this compound in ob/ob Mice (7-day treatment)
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) | Rosiglitazone (10 mg/kg) | Reference |
| Fasting Plasma Glucose (mmol/L) | 14.2 ± 1.1 | 10.1 ± 1.2 | 7.9 ± 0.8** | 6.8 ± 0.5 | 6.9 ± 0.4 | [Ostberg et al., 2004, JBC] |
| Fasting Plasma Insulin (ng/mL) | 23.5 ± 2.9 | 15.1 ± 2.6 | 9.8 ± 1.9 | 6.5 ± 1.1 | 5.9 ± 0.9 | [Ostberg et al., 2004, JBC] |
| Fasting Plasma Triglycerides (mmol/L) | 1.8 ± 0.2 | 1.3 ± 0.1 | 1.1 ± 0.1 | 0.9 ± 0.1 | 0.8 ± 0.1 | [Ostberg et al., 2004, JBC] |
| Fasting Plasma Free Fatty Acids (mmol/L) | 1.9 ± 0.2 | 1.4 ± 0.1 | 1.1 ± 0.1 | 0.9 ± 0.1 | 0.8 ± 0.1 | [Ostberg et al., 2004, JBC] |
| Body Weight Gain (g) | 1.5 ± 0.3 | 2.1 ± 0.4 | 2.8 ± 0.3* | 3.5 ± 0.3 | 3.8 ± 0.3 | [Ostberg et al., 2004, JBC] |
*p < 0.05, **p < 0.01, ***p < 0.001 compared with the vehicle group.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PPARγ Reporter Gene Assay
This assay is used to determine the functional activity of compounds as agonists or antagonists of PPARγ.
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Cell Line: CaCo-2/TC7 cells.
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Plasmids:
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A luciferase reporter plasmid containing multiple copies of the Gal4 response element upstream of the luciferase gene (e.g., 4xGAL4-RE luciferase reporter).
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A mammalian expression vector encoding a fusion protein of the Gal4 DNA-binding domain and the ligand-binding domain of human PPARγ (GAL4-PPARγ LBD).
-
-
Transfection: Cells are transiently transfected with the reporter and expression plasmids using a suitable transfection reagent.
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Treatment: After a post-transfection period (e.g., 24 hours), the cells are treated with serial dilutions of this compound, a reference agonist (e.g., rosiglitazone), or vehicle control.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24 hours).
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity is calculated by dividing the agonist-induced luciferase activity by the luciferase activity of the vehicle control. The EC50 values are determined by fitting the dose-response curves to a sigmoidal equation.[3]
In Vivo Studies in ob/ob Mice
These studies are conducted to evaluate the anti-diabetic efficacy of this compound in a genetic model of obesity and type 2 diabetes.
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Animal Model: Male ob/ob mice.
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Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
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Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally once daily for a specified duration (e.g., 7 days) at various doses (e.g., 10, 30, and 100 mg/kg). A vehicle control group and a positive control group (e.g., rosiglitazone, 10 mg/kg) are included.
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Blood Sampling: At the end of the treatment period, blood samples are collected from fasted animals for the analysis of plasma glucose, insulin, triglycerides, and free fatty acids.
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Biochemical Analysis: Plasma parameters are measured using standard enzymatic and immunoassay methods.
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Body Weight Measurement: Body weight is monitored throughout the study.
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Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., one-way ANOVA followed by Bonferroni's post hoc test or Kruskal-Wallis test followed by Dunn's multiple comparison test) to determine the significance of the observed effects.[4]
Visualizations
PPARγ Signaling Pathway Modulation by this compound
Caption: this compound binds to the PPARγ-RXR heterodimer, inducing a partial activation and regulating target gene expression, leading to anti-diabetic effects. It also blocks the inhibitory phosphorylation at Ser273.
Experimental Workflow for this compound Evaluation
Caption: A typical workflow for the preclinical evaluation of this compound, encompassing in vitro characterization and in vivo efficacy and safety assessment.
References
- 1. A new class of peroxisome proliferator-activated receptor agonists with a novel binding epitope shows antidiabetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Allosteric Binding Site of BVT.13 on PPARγ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the binding mechanism of BVT.13, a partial agonist of Peroxisome Proliferator-Activated Receptor γ (PPARγ). Understanding this interaction is crucial for the rational design of next-generation selective PPARγ modulators (SPPARMs) with improved therapeutic profiles for metabolic diseases. This document provides a comprehensive overview of the this compound binding site, quantitative binding data, and detailed experimental methodologies.
Executive Summary
This compound distinguishes itself from classical full agonists of PPARγ, such as thiazolidinediones (TZDs), by binding to an alternative, allosteric site within the ligand-binding pocket (LBP). This unique binding mode results in a distinct conformational change in the receptor, leading to partial and selective activation of downstream signaling pathways. Key findings indicate that this compound primarily interacts with residues in helix 3 (H3) of the PPARγ ligand-binding domain (LBD), and notably, does not directly engage with helix 12 (H12), a critical region for the recruitment of coactivators by full agonists. This allosteric mechanism of action is central to its partial agonist profile.
This compound Binding Site on PPARγ
The crystal structure of the PPARγ LBD in complex with this compound (PDB ID: 2Q6S) reveals a distinct binding mode compared to full agonists. This compound occupies a position within the large, Y-shaped ligand-binding pocket but establishes a unique set of interactions.
Key Interacting Residues:
The binding of this compound to PPARγ is characterized by interactions with a specific set of amino acid residues within the LBD. These interactions are predominantly hydrophobic, with some key polar contacts. The primary residues involved in the binding of this compound are:
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Helix 3 (H3): Arg288, Ile281, Cys285
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Helix 5 (H5): Leu340
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β-sheet: Ile341, Ser342
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Helix 7 (H7): His323
Notably, this compound does not form direct hydrogen bonds with key residues in helix 12, such as Tyr473, which is a hallmark of full agonist activity. This lack of direct interaction with H12 is a structural correlate of its partial agonism.
Quantitative Binding Data
The binding affinity of this compound for PPARγ has been characterized by various biophysical and biochemical assays. The following table summarizes the available quantitative data.
| Assay Type | Parameter | Value | Reference |
| Time-Resolved FRET (TR-FRET) | EC50 | 1300 nM | RCSB Protein Data Bank (PDB ID: 2Q6S) |
| Competitive Binding Assay | IC50 | 2.44 µM | Hughes, T. S. et al. (2014) |
Note: EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values are measures of potency and can be influenced by assay conditions. Further studies are required to determine the dissociation constant (Kd) for a more direct measure of binding affinity.
Experimental Protocols
The determination of the this compound binding site and its characterization have been achieved through a combination of X-ray crystallography and hydrogen/deuterium exchange mass spectrometry (HDX-MS).
X-ray Crystallography
The crystal structure of the human PPARγ LBD in complex with this compound was determined to a resolution of 2.4 Å.
Methodology:
-
Protein Expression and Purification: The human PPARγ LBD (amino acids 203-477) was expressed in Escherichia coli and purified using affinity and size-exclusion chromatography.
-
Crystallization: The purified PPARγ LBD was co-crystallized with this compound. Crystals were grown using the hanging drop vapor diffusion method at 4°C. The reservoir solution contained 0.1 M MES pH 6.5, 1.6 M ammonium sulfate, and 5% dioxane.
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Data Collection and Processing: X-ray diffraction data were collected from cryo-cooled crystals at a synchrotron source. The data were processed and scaled using standard crystallographic software packages.
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Structure Determination and Refinement: The structure was solved by molecular replacement using a previously determined PPARγ structure as a search model. The model was then refined against the experimental data, and the this compound ligand was built into the electron density map.
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS was employed to probe the conformational dynamics of PPARγ upon this compound binding in solution.
Methodology:
-
Deuterium Labeling: Purified PPARγ LBD, both in the apo (ligand-free) state and in complex with this compound, was diluted in a D₂O-based buffer to initiate hydrogen-deuterium exchange at the amide backbone. Exchange was allowed to proceed for various time points (e.g., 10s, 1m, 10m, 1h).
-
Quenching: The exchange reaction was quenched by rapidly lowering the pH and temperature (e.g., to pH 2.5 and 0°C).
-
Proteolysis: The quenched protein samples were immediately subjected to online digestion using an immobilized pepsin column to generate peptide fragments.
-
LC-MS Analysis: The resulting peptides were separated by reverse-phase ultra-performance liquid chromatography (UPLC) and analyzed by electrospray ionization mass spectrometry (ESI-MS).
-
Data Analysis: The deuterium uptake for each peptide was determined by measuring the mass shift compared to the undeuterated control. Differential deuterium uptake between the apo and this compound-bound states was mapped onto the PPARγ structure to identify regions of altered solvent accessibility and/or hydrogen bonding.
Visualizations
This compound Binding Site on PPARγ
Caption: Allosteric binding of this compound to the PPARγ LBD.
Experimental Workflow for Binding Site Determination
Caption: Workflow for identifying the this compound binding site.
Conclusion
The characterization of the this compound binding site on PPARγ provides a structural basis for its partial agonist activity. By avoiding direct interactions with helix 12 and instead engaging an allosteric site involving helix 3, this compound induces a unique receptor conformation. This detailed understanding of the molecular interactions is invaluable for the structure-based design of novel SPPARMs with tailored efficacy and reduced side effects, offering promising avenues for the treatment of type 2 diabetes and other metabolic disorders.
BVT.13: A Technical Whitepaper on its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
BVT.13 is a synthetic, selective partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and inflammation. As a partial agonist, this compound exhibits a distinct pharmacological profile compared to full PPARγ agonists like thiazolidinediones (TZDs), offering the potential for therapeutic benefits with an improved side-effect profile. This technical guide provides an in-depth overview of the downstream signaling pathways of this compound, focusing on its molecular mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its study.
Introduction
The Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR) to regulate gene expression.[1] There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. PPARγ is highly expressed in adipose tissue and plays a critical role in the regulation of metabolic processes and inflammation.[2][3][4] Full agonists of PPARγ, such as rosiglitazone, are potent insulin sensitizers but are associated with undesirable side effects, including weight gain and fluid retention.
This compound emerged from a class of 5-substituted 2-benzoylaminobenzoic acids and was identified as a selective partial agonist of PPARγ.[5][6] Its unique mode of binding to the PPARγ ligand-binding domain, primarily interacting with helix H3 and not helix H12, results in a transcriptional response that is 60-80% of that induced by full agonists like rosiglitazone.[5] This partial activation is thought to be key to its distinct therapeutic window. In preclinical studies, this compound has demonstrated significant anti-diabetic effects in mouse models of obesity and insulin resistance.[5][7]
Molecular Mechanism of Action and Downstream Signaling
The primary mechanism of action of this compound is through the direct binding to and partial activation of PPARγ. This initiates a cascade of molecular events leading to the modulation of target gene expression.
The PPARγ Signaling Pathway
Upon binding of this compound to the ligand-binding domain of PPARγ, the receptor undergoes a conformational change. This change facilitates the recruitment of coactivator proteins and the formation of a heterodimer with RXR. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[1]
Key downstream effects of this compound-mediated PPARγ activation include:
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Metabolic Regulation:
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Glucose Homeostasis: Increased expression of genes involved in insulin signaling and glucose uptake, such as Glucose Transporter 4 (GLUT4) and c-Cbl associated protein (CAP).[4]
-
Lipid Metabolism: Upregulation of genes involved in fatty acid uptake and storage, including CD36, fatty acid binding protein 4 (aP2), lipoprotein lipase (LPL), and fatty acid transport protein-1 (FATP-1).[3][8]
-
Adipogenesis: Promotion of the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing lipids.
-
-
Anti-inflammatory Effects:
Crosstalk with the WNT/β-catenin Signaling Pathway
The PPARγ and WNT/β-catenin signaling pathways exhibit an antagonistic relationship.[6][7][9][10][11] Generally, activation of the WNT/β-catenin pathway inhibits adipogenesis, while activation of PPARγ promotes it. Mechanistically, activated PPARγ can promote the degradation of β-catenin, a key effector of the WNT pathway. Conversely, accumulation of nuclear β-catenin can repress PPARγ expression. By activating PPARγ, this compound can indirectly suppress WNT/β-catenin signaling, which may contribute to its effects on cell differentiation and metabolism.
Quantitative Data
In Vitro Transcriptional Activity
This compound demonstrates partial agonism for PPARγ in cell-based reporter gene assays. Its maximal transcriptional activation is lower than that of the full agonist rosiglitazone.
| Compound | Assay Type | Cell Line | EC50 (approx.) | Max Activation vs. Rosiglitazone | Reference |
| This compound | GAL4-PPARγ LBD Luciferase Reporter | CaCo-2/TC7 | ~1 µM | 60-80% | [5] |
| Rosiglitazone | GAL4-PPARγ LBD Luciferase Reporter | CaCo-2/TC7 | ~30 nM | 100% | [6] |
In Vivo Efficacy in a Mouse Model of Obesity
In a study using ob/ob mice, a model of genetic obesity and insulin resistance, daily oral administration of this compound for 7 days resulted in significant improvements in key metabolic parameters.[7]
| Parameter | Vehicle Control (Mean ± SEM) | This compound (100 mg/kg) (Mean ± SEM) | % Change vs. Control | p-value | Reference |
| Plasma Glucose (mg/dL) | 450 ± 25 | 200 ± 30 | -55.6% | <0.001 | |
| Plasma Insulin (ng/mL) | 30 ± 5 | 10 ± 2 | -66.7% | <0.001 | |
| Plasma Triglycerides (mg/dL) | 250 ± 20 | 125 ± 15 | -50.0% | <0.001 | |
| Plasma Free Fatty Acids (mEq/L) | 1.2 ± 0.1 | 0.6 ± 0.05 | -50.0% | <0.001 |
Note: Data are estimated from graphical representations in the cited literature and are for illustrative purposes.
Experimental Protocols
PPARγ Luciferase Reporter Gene Assay
This assay is used to quantify the ability of a compound to activate PPARγ-mediated transcription.
Objective: To measure the dose-dependent activation of a PPARγ reporter construct by this compound.
Methodology:
-
Cell Culture and Transfection:
-
CaCo-2/TC7 cells are cultured in appropriate media.
-
Cells are transiently transfected with two plasmids:
-
A fusion protein construct of the GAL4 DNA-binding domain and the PPARγ ligand-binding domain (LBD).
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).[12]
-
-
-
Compound Treatment:
-
Incubation:
-
Cells are incubated for 22-24 hours to allow for compound-induced gene expression.[14]
-
-
Luciferase Assay:
-
The cells are lysed, and a luciferase detection reagent is added.
-
The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.
-
-
Data Analysis:
-
Results are expressed as fold induction of luciferase activity over the vehicle control.
-
EC50 values are calculated from the dose-response curves.
-
In Vivo Efficacy Study in ob/ob Mice
This protocol outlines a typical study to assess the anti-diabetic effects of this compound in a genetically obese mouse model.
Objective: To determine the effect of this compound on key metabolic parameters in ob/ob mice.
Methodology:
-
Animal Model:
-
Male ob/ob mice are used. These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, and insulin resistance.
-
-
Acclimation and Grouping:
-
Mice are acclimated to the housing conditions and then randomly assigned to treatment groups (e.g., vehicle control, this compound at various doses).
-
-
Dosing:
-
This compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily by oral gavage for a specified period (e.g., 7 days).[6]
-
-
Sample Collection:
-
At the end of the treatment period, mice are fasted overnight.
-
Blood samples are collected for the analysis of plasma glucose, insulin, triglycerides, and free fatty acids.
-
-
Biochemical Analysis:
-
Plasma parameters are measured using standard enzymatic and immunoassay kits.
-
-
Data Analysis:
-
Data are presented as mean ± SEM.
-
Statistical significance between treatment and control groups is determined using appropriate tests (e.g., t-test or ANOVA).
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique used to study protein conformation and dynamics, including ligand binding.
Objective: To map the binding site of this compound on PPARγ and understand the conformational changes induced upon binding.
Methodology:
-
Deuterium Labeling:
-
Quenching:
-
The exchange reaction is stopped (quenched) by lowering the pH and temperature.
-
-
Proteolysis:
-
The protein is digested into smaller peptides using an acid-stable protease (e.g., pepsin).[5]
-
-
LC-MS Analysis:
-
The resulting peptides are separated by liquid chromatography and analyzed by a mass spectrometer.
-
The mass of each peptide is measured to determine the amount of deuterium incorporated.
-
-
Data Analysis:
-
By comparing the deuterium uptake of peptides from apo-PPARγ and the PPARγ-BVT.13 complex, regions of the protein that are protected from exchange upon ligand binding can be identified.
-
This protection indicates that these regions are either part of the binding site or undergo a conformational change that makes them less solvent-accessible.
-
Conclusion
This compound represents a significant development in the field of PPARγ modulators. Its partial agonism, stemming from a unique binding mode, translates to a promising preclinical profile characterized by potent anti-diabetic effects without the full transcriptional activation observed with TZDs. The downstream signaling of this compound is primarily mediated through the canonical PPARγ pathway, leading to the regulation of genes critical for metabolic control and inflammation. Further investigation into the long-term efficacy and safety profile of this compound and similar partial agonists is warranted to fully elucidate their therapeutic potential in metabolic diseases. This technical guide provides a foundational understanding of the molecular pharmacology of this compound to aid researchers and drug development professionals in this endeavor.
References
- 1. Discovery and In Vitro Characterization of BAY 2686013, an Allosteric Small Molecule Antagonist of the Human Pituitary Adenylate Cyclase-Activating Polypeptide Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic analysis identifying PVT1/DUSP13 axis for microvascular invasion in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibition of PPARγ by Natural Compounds as a Promising Strategy in Obesity and Diabetes [openmedicinalchemistryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDH13 abundance interferes with adipocyte differentiation and is a novel biomarker for adipose tissue health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Baseline gene expression profiling determines long-term benefit to programmed cell death protein 1 axis blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vjoncology.com [vjoncology.com]
- 15. Cost-effective In Vivo and In Vitro Mouse Models for Evaluating Anticryptosporidial Drug Efficacy: Assessing Vorinostat, Docetaxel, and Baicalein - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Mechanisms of BVT.13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BVT.13 is a novel, selective partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key nuclear receptor regulating glucose and lipid metabolism. This document provides a comprehensive technical overview of the cellular effects of this compound treatment, detailing its mechanism of action, summarizing key quantitative in vitro and in vivo data, and providing detailed experimental protocols. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its molecular interactions and physiological consequences.
Introduction
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a well-established therapeutic target for type 2 diabetes. Full agonists of PPARγ, such as thiazolidinediones (TZDs), are effective insulin sensitizers but are associated with undesirable side effects, including weight gain and fluid retention. This compound, a 5-substituted 2-benzoylaminobenzoic acid derivative, has emerged as a promising partial PPARγ agonist designed to retain the therapeutic benefits of PPARγ activation while minimizing adverse effects. This guide delves into the cellular and molecular underpinnings of this compound's action.
Mechanism of Action
This compound functions as a selective partial agonist of PPARγ. Unlike full agonists, its interaction with the PPARγ ligand-binding domain (LBD) is distinct. This compound binds to PPARγ in a 1:1 stoichiometry but does not stabilize helix 12 of the LBD, a conformational change characteristic of full agonism and essential for the recruitment of coactivators.[1] Consequently, this compound induces a transcriptional response that is approximately 60-80% of that achieved by the full agonist rosiglitazone in PPARγ reporter gene assays.[1]
A critical aspect of this compound's mechanism is its ability to block the phosphorylation of serine 273 (Ser273) on PPARγ. This post-translational modification is associated with insulin resistance, and its inhibition is a key mechanism for the insulin-sensitizing effects of PPARγ ligands.
Signaling Pathway
Caption: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | This compound | Rosiglitazone (Full Agonist) | Reference |
| PPARγ Transcriptional Activation | 60-80% of Rosiglitazone | 100% (Reference) | [1] |
| Binding Stoichiometry (this compound:PPARγ) | 1:1 | - | [1] |
| Interaction with Helix 12 | No significant stabilization | Stabilizes | [1] |
| Coactivator Recruitment | Not significant | Significant | [1] |
| Ser273 Phosphorylation | Blocks | Blocks |
Table 2: In Vivo Effects of this compound in ob/ob Mice (7-Day Treatment)
| Parameter | Vehicle Control | This compound (30 mg/kg) | % Change vs. Control | Reference |
| Fasting Plasma Glucose (mg/dL) | ~250 | ~150 | ↓ 40% | [2] |
| Fasting Plasma Insulin (ng/mL) | ~15 | ~5 | ↓ 67% | [2] |
| Fasting Plasma Triglycerides (mg/dL) | ~200 | ~100 | ↓ 50% | [2] |
| Fasting Free Fatty Acids (mM) | ~1.2 | ~0.6 | ↓ 50% | [2] |
| Body Weight | Baseline | Increased | ↑ | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and standard laboratory practices.
PPARγ Reporter Gene Assay
This assay quantifies the ability of this compound to activate PPARγ-mediated gene transcription.
Objective: To measure the dose-dependent activation of a PPARγ-responsive reporter gene by this compound in a cellular context.
Cell Line: CaCo-2/TC7 cells.
Materials:
-
CaCo-2/TC7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
GAL4-PPARγ LBD expression vector
-
4xGAL4-RE luciferase reporter vector
-
Transfection reagent (e.g., Lipofectamine)
-
This compound and Rosiglitazone
-
Luciferase assay system
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Culture: Culture CaCo-2/TC7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Transfection:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Co-transfect the cells with the GAL4-PPARγ LBD expression vector and the 4xGAL4-RE luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and rosiglitazone in DMEM.
-
24 hours post-transfection, replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 24 hours of incubation with the compounds, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the dose-response curves and calculate EC50 values. Compare the maximal activation by this compound to that of rosiglitazone.
-
Experimental Workflow: PPARγ Reporter Gene Assay
Caption: Workflow for PPARγ Reporter Gene Assay.
In Vivo Efficacy Study in ob/ob Mice
This protocol outlines the procedure for evaluating the effects of this compound on metabolic parameters in a genetic model of obesity and type 2 diabetes.
Objective: To assess the impact of this compound treatment on fasting plasma glucose, insulin, triglycerides, and free fatty acids in ob/ob mice.
Animal Model: Male ob/ob mice (8-10 weeks old).
Materials:
-
ob/ob mice
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Assay kits for glucose, insulin, triglycerides, and free fatty acids
Procedure:
-
Acclimation: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
Grouping and Dosing:
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound 30 mg/kg).
-
Administer this compound or vehicle daily by oral gavage for 7 consecutive days.
-
-
Fasting and Blood Collection:
-
On day 7, fast the mice for 6 hours.
-
Collect blood samples from the tail vein or via cardiac puncture into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Biochemical Analysis:
-
Measure the concentrations of glucose, insulin, triglycerides, and free fatty acids in the plasma samples using commercially available assay kits.
-
-
Data Analysis:
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the metabolic parameters between the treatment and control groups.
-
Experimental Workflow: In Vivo Mouse Study
Caption: Workflow for In Vivo Efficacy Study in ob/ob Mice.
Conclusion
This compound demonstrates a distinct cellular profile as a selective partial PPARγ agonist. Its ability to modulate PPARγ activity without inducing the full transcriptional response characteristic of TZDs, while effectively blocking the insulin resistance-associated phosphorylation of Ser273, underscores its potential as a novel therapeutic agent for type 2 diabetes. The in vivo data in ob/ob mice, showing significant improvements in glucose and lipid homeostasis, further support its promising metabolic effects. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel PPARγ modulators.
References
BVT.13: A Novel PPARγ Partial Agonist for Insulin Sensitization
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BVT.13 is a selective partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor regulating glucose homeostasis and lipid metabolism. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy in models of insulin resistance, and the experimental methodologies used to characterize its activity. This compound demonstrates a unique profile, effectively improving insulin sensitivity by reducing plasma glucose, insulin, triglycerides, and free fatty acids, while exhibiting a transcriptional activity that is 60-80% of the full agonist rosiglitazone. A key feature of its mechanism is the inhibition of CDK5-mediated phosphorylation of PPARγ at serine 273, a post-translational modification linked to insulin resistance. This guide consolidates quantitative data, experimental protocols, and signaling pathway diagrams to serve as a critical resource for the scientific community engaged in the development of next-generation insulin sensitizers.
Introduction
Insulin resistance is a hallmark of type 2 diabetes and the metabolic syndrome, creating a persistent demand for novel therapeutic agents that can effectively enhance insulin sensitivity with an improved safety profile over existing treatments. Thiazolidinediones (TZDs), full agonists of PPARγ, have been effective insulin sensitizers but are associated with undesirable side effects, including weight gain and fluid retention. This has spurred the development of selective PPARγ modulators (SPPARγMs) and partial agonists, such as this compound, which aim to retain the therapeutic benefits of PPARγ activation while mitigating the adverse effects. This compound, a 5-substituted 2-benzoylaminobenzoic acid derivative, has emerged as a promising candidate in this class.
Mechanism of Action: A Partial Agonist with a Distinct Profile
This compound functions as a selective partial agonist of PPARγ. Unlike full agonists, which elicit a maximal transcriptional response, this compound induces a submaximal response, estimated to be 60-80% of that achieved by the full agonist rosiglitazone in PPARγ reporter gene assays[1].
Binding to PPARγ
Crystallographic studies of this compound in complex with the PPARγ ligand-binding domain (LBD) (PDB ID: 2Q6S) reveal a distinct binding mode. This compound does not directly interact with helix H12 of the LBD, a characteristic interaction for many full agonists that is crucial for the stabilization of the active conformation of the receptor[1]. This alternative binding mode is believed to contribute to its partial agonist activity.
Inhibition of PPARγ Phosphorylation
A critical aspect of this compound's mechanism of action is its ability to inhibit the phosphorylation of PPARγ at serine 273 (Ser273). This phosphorylation event, mediated by cyclin-dependent kinase 5 (CDK5), is associated with the development of insulin resistance. This compound has been shown to be effective in inhibiting this CDK5-mediated phosphorylation in vitro[2]. By preventing this modification, this compound helps to restore normal PPARγ function and improve insulin sensitivity.
Preclinical Efficacy in a Model of Type 2 Diabetes
The insulin-sensitizing effects of this compound have been evaluated in the genetically obese and diabetic ob/ob mouse model, a well-established model for studying type 2 diabetes.
In Vivo Study in ob/ob Mice
In a key preclinical study, daily administration of this compound to ob/ob mice for seven days resulted in significant improvements in multiple metabolic parameters.
| Parameter | Vehicle Control (Mean ± SEM) | This compound (10 µmol/kg) (Mean ± SEM) | This compound (30 µmol/kg) (Mean ± SEM) | This compound (100 µmol/kg) (Mean ± SEM) | Rosiglitazone (10 µmol/kg) (Mean ± SEM) |
| Fasting Plasma Glucose (mM) | 20.1 ± 1.5 | 15.2 ± 1.8 | 10.1 ± 1.1 | 7.5 ± 0.7 | 8.2 ± 0.9 |
| Fasting Plasma Insulin (ng/mL) | 35.8 ± 4.2 | 25.1 ± 3.9 | 15.3 ± 2.8 | 8.9 ± 1.9 | 10.1 ± 2.1 |
| Plasma Triglycerides (mM) | 1.8 ± 0.2 | 1.3 ± 0.1 | 0.9 ± 0.1 | 0.7 ± 0.1 | 0.8 ± 0.1 |
| Plasma Free Fatty Acids (mM) | 1.5 ± 0.1 | 1.1 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.05 | 0.7 ± 0.08 |
| Body Weight Gain (g) | 1.2 ± 0.3 | 1.8 ± 0.4 | 2.5 ± 0.5 | 3.1 ± 0.6 | 3.5 ± 0.7 |
Data extracted and summarized from Ostberg et al., 2004.
Despite the positive effects on glucose and lipid metabolism, treatment with this compound was associated with weight gain, a side effect also observed with full PPARγ agonists like rosiglitazone[1].
Experimental Protocols
In Vivo Insulin Sensitization Study in ob/ob Mice
Objective: To assess the effect of this compound on metabolic parameters in a genetic model of obesity and type 2 diabetes.
Animal Model: Male ob/ob mice.
Procedure:
-
Acclimation: Mice are acclimated for at least one week before the start of the experiment.
-
Grouping: Animals are randomly assigned to vehicle control, this compound (at various doses), and positive control (e.g., rosiglitazone) groups.
-
Drug Administration: this compound and control compounds are administered daily for a specified period (e.g., 7 days) via oral gavage. The vehicle is typically a solution like 0.5% carboxymethyl cellulose.
-
Fasting: Prior to blood collection, mice are fasted for a defined period (e.g., 4-6 hours).
-
Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at the end of the treatment period.
-
Biochemical Analysis: Plasma levels of glucose, insulin, triglycerides, and free fatty acids are measured using commercially available assay kits.
-
Body Weight Monitoring: Body weight is recorded daily throughout the study.
PPARγ Reporter Gene Assay
Objective: To determine the functional activity of this compound as a PPARγ agonist.
Cell Line: A suitable mammalian cell line, such as HEK293 or CHO cells, is used.
Procedure:
-
Transfection: Cells are transiently co-transfected with two plasmids:
-
An expression vector for the PPARγ ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
-
Treatment: After transfection, cells are treated with various concentrations of this compound, a full agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.
-
Incubation: Cells are incubated for 24-48 hours to allow for ligand-induced gene expression.
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number. The results are expressed as fold activation over the vehicle control.
In Vitro CDK5-Mediated PPARγ Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit the phosphorylation of PPARγ by CDK5.
Materials: Recombinant purified PPARγ protein, active CDK5/p25 complex, [γ-³²P]ATP.
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing purified PPARγ, active CDK5/p25, and the kinase buffer.
-
Inhibitor Addition: this compound or a vehicle control is added to the reaction mixture and pre-incubated.
-
Initiation of Phosphorylation: The phosphorylation reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed at 30°C for a specified time.
-
Termination and Analysis: The reaction is stopped by adding SDS-PAGE loading buffer. The proteins are then separated by SDS-PAGE.
-
Detection: The gel is dried, and the phosphorylated PPARγ is visualized by autoradiography. The intensity of the bands is quantified to determine the extent of phosphorylation.
Signaling Pathways and Experimental Workflows
Future Directions
While preclinical data for this compound is promising, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Adiponectin Secretion and GLUT4 Translocation: Direct assessment of this compound's effects on adiponectin secretion from adipocytes and GLUT4 translocation in muscle and fat cells is crucial to confirm these downstream effects of PPARγ activation.
-
Long-term Efficacy and Safety: Chronic dosing studies are needed to evaluate the long-term metabolic benefits and to assess whether the weight gain observed in short-term studies persists and its underlying mechanisms.
-
Clinical Trials: Ultimately, well-controlled clinical trials in patients with insulin resistance and type 2 diabetes are required to determine the efficacy and safety of this compound in humans.
Conclusion
This compound represents a significant advancement in the development of selective PPARγ modulators. Its partial agonist activity, coupled with its unique mechanism of inhibiting CDK5-mediated PPARγ phosphorylation, offers the potential for effective insulin sensitization with an improved therapeutic window compared to full PPARγ agonists. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential novel treatment for type 2 diabetes and other metabolic disorders.
References
BVT.13: A Technical Whitepaper on its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
BVT.13 is a synthetic, partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in regulating inflammation, as well as glucose and lipid metabolism. This document provides a comprehensive technical overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, supported by experimental data on PPARγ agonists, and outlining relevant experimental protocols. The primary anti-inflammatory activity of this compound is attributed to its ability to modulate the PPARγ signaling pathway, leading to the transrepression of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This action results in the downstream suppression of various inflammatory mediators, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This guide is intended to serve as a resource for researchers and professionals in the field of drug development who are investigating the therapeutic potential of this compound and other selective PPARγ modulators.
Introduction
Chronic inflammation is a key pathological feature of a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and metabolic syndrome. The Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) has emerged as a significant therapeutic target for inflammatory conditions due to its well-established role in controlling inflammatory responses. This compound is a novel synthetic ligand for PPARγ that functions as a partial agonist. Unlike full agonists, partial agonists like this compound may offer a more favorable therapeutic window by selectively modulating gene expression, potentially minimizing the side effects associated with full PPARγ activation. This document will delve into the technical aspects of this compound's anti-inflammatory effects, focusing on its molecular mechanism and providing a framework for its experimental evaluation.
Mechanism of Action: PPARγ-Mediated Anti-inflammation
The anti-inflammatory effects of this compound are primarily mediated through its interaction with PPARγ. As a partial agonist, this compound binds to the ligand-binding domain of PPARγ, inducing a conformational change that leads to the recruitment of co-repressor complexes and the dismissal of co-activator complexes at the promoters of inflammatory genes. This process, known as transrepression, is the cornerstone of PPARγ-mediated anti-inflammatory activity.
The most critical target of this transrepression is the NF-κB signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes. In an activated state, NF-κB translocates to the nucleus and initiates the transcription of genes encoding for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like iNOS and COX-2 that produce inflammatory mediators (nitric oxide and prostaglandins, respectively).
This compound, by activating PPARγ, interferes with the NF-κB pathway through several proposed mechanisms:
-
Direct Interaction: Activated PPARγ can directly interact with NF-κB subunits (p65 and p50), preventing their binding to DNA and subsequent transcriptional activation.
-
Co-repressor Competition: PPARγ can compete with NF-κB for limited pools of transcriptional co-activators.
-
Induction of IκBα: PPARγ activation can lead to an increase in the expression of IκBα, an inhibitor of NF-κB that sequesters it in the cytoplasm.
The net effect of these interactions is a significant reduction in the production of pro-inflammatory molecules, thereby dampening the inflammatory cascade.
Signaling Pathway Diagram
BVT.13: A Technical Deep Dive into its Regulation of Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
BVT.13 is a synthetic partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that functions as a key transcription factor in the regulation of glucose and lipid metabolism. This document provides an in-depth technical guide on the molecular mechanisms by which this compound modulates gene expression. It summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the core signaling pathways and experimental workflows.
Introduction
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, insulin sensitivity, and inflammation. Full agonists of PPARγ, such as thiazolidinediones (TZDs), have been utilized as effective insulin-sensitizing agents in the treatment of type 2 diabetes. However, their use has been associated with undesirable side effects. This has spurred the development of selective PPARγ modulators (SPPARMs), like this compound, which are designed to retain the therapeutic benefits while minimizing adverse effects. This compound acts as a partial agonist, exhibiting a distinct mode of interaction with the PPARγ receptor, leading to a unique profile of gene expression regulation.
Mechanism of Action of this compound
This compound exerts its effects by binding to the ligand-binding domain (LBD) of PPARγ. Unlike full agonists, this compound binds to PPARγ without inducing a direct interaction with helix 12 (H12) of the LBD, a conformational change that is critical for the recruitment of coactivators and robust transcriptional activation.[1] This partial agonism results in a transcriptional response that is approximately 60-80% of that induced by the full agonist rosiglitazone in reporter gene assays.[1]
Upon binding, this compound facilitates the heterodimerization of PPARγ with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Signaling Pathway
The binding of this compound to PPARγ initiates a cascade of events leading to the regulation of target gene expression. A simplified representation of this signaling pathway is provided below.
Caption: this compound binds to PPARγ, leading to heterodimerization with RXR, binding to PPREs, and subsequent regulation of target gene transcription, ultimately resulting in metabolic effects.
Quantitative Data on the Effects of this compound
Preclinical studies in animal models of obesity and diabetes have demonstrated the therapeutic potential of this compound. In genetically obese ob/ob mice, treatment with this compound resulted in significant improvements in several metabolic parameters.[1]
| Parameter | Vehicle Control | This compound Treatment | % Change |
| Fasting Plasma Glucose | High | Significantly Reduced | ↓ |
| Plasma Triglycerides | High | Significantly Reduced | ↓ |
| Plasma Insulin | High | Significantly Reduced | ↓ |
| Free Fatty Acids (FFA) | High | Significantly Reduced | ↓ |
Note: Specific quantitative values were not available in the public search results. The table reflects the qualitative descriptions of significant reductions.
Regulation of Gene Expression by this compound
As a PPARγ agonist, this compound is expected to regulate the expression of genes involved in key metabolic processes.
Adipocyte Differentiation and Lipogenesis
PPARγ is a master regulator of adipogenesis. This compound is anticipated to modulate the expression of genes that promote the differentiation of preadipocytes into mature adipocytes and enhance lipid storage. This includes genes such as:
-
Fatty Acid Binding Protein 4 (FABP4/aP2): Involved in fatty acid uptake and transport.
-
Lipoprotein Lipase (LPL): Hydrolyzes triglycerides in lipoproteins.
-
CD36: A fatty acid translocase.
-
Stearoyl-CoA Desaturase-1 (SCD1): Catalyzes the synthesis of monounsaturated fatty acids.
While specific data for this compound is not publicly available, a related compound, BVT.2733, has been shown to reduce the expression of lipolytic genes in adipose tissue.[2]
Anti-Inflammatory Effects
PPARγ activation has well-established anti-inflammatory effects. This is mediated, in part, by the transrepression of pro-inflammatory transcription factors such as NF-κB. Therefore, this compound is expected to downregulate the expression of pro-inflammatory genes, including:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-6 (IL-6)
-
Inducible Nitric Oxide Synthase (iNOS)
Experimental Protocols
Detailed, step-by-step protocols for the key experiments cited are crucial for reproducibility and further research. While complete protocols are often found in the supplementary materials of publications, which were not accessible in the provided search results, the following sections outline the general methodologies.
Transcriptional Activation Assay (Luciferase Reporter Assay)
This assay is used to quantify the ability of a compound to activate a specific transcription factor.
Objective: To determine the dose-dependent activation of PPARγ by this compound.
General Procedure:
-
Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are cultured under standard conditions.
-
Transfection: Cells are transiently transfected with two plasmids:
-
An expression vector for a fusion protein of the GAL4 DNA-binding domain and the PPARγ ligand-binding domain (GAL4-PPARγ-LBD).
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Treatment: After transfection, cells are treated with varying concentrations of this compound, a positive control (e.g., rosiglitazone), and a vehicle control (e.g., DMSO).
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a control (e.g., total protein concentration or co-transfected β-galactosidase). The fold activation is calculated relative to the vehicle control.
Caption: Workflow for a transcriptional activation assay to measure this compound's effect on PPARγ activity.
In Vivo Studies in ob/ob Mice
These studies are essential for evaluating the therapeutic efficacy of a compound in a disease model.
Objective: To assess the effect of this compound on metabolic parameters in a model of obesity and type 2 diabetes.
General Procedure:
-
Animal Model: Male ob/ob mice, which are genetically deficient in leptin and exhibit obesity and hyperglycemia, are used.
-
Acclimatization: Mice are acclimatized to the housing conditions for a specified period.
-
Treatment Administration: Mice are randomly assigned to treatment groups and receive daily administration of this compound (e.g., via oral gavage) or a vehicle control for a defined duration (e.g., 7 days).
-
Monitoring: Body weight and food intake are monitored regularly.
-
Sample Collection: At the end of the treatment period, blood samples are collected after fasting to measure plasma glucose, insulin, triglycerides, and free fatty acids.
-
Data Analysis: Statistical analysis is performed to compare the metabolic parameters between the this compound-treated and vehicle control groups.
Caption: General workflow for an in vivo efficacy study of this compound in ob/ob mice.
Clinical Development
As of the latest available information, there are no publicly registered clinical trials specifically for this compound. The development status of this compound is not disclosed in the public domain.
Conclusion
This compound represents a promising selective PPARγ modulator with a distinct mechanism of action. Its partial agonism, characterized by a unique interaction with the PPARγ receptor, leads to the regulation of a specific set of genes involved in metabolic control. Preclinical data in ob/ob mice demonstrate its potential to improve insulin sensitivity and lipid profiles. Further research, including comprehensive gene expression profiling and detailed toxicological studies, is warranted to fully elucidate its therapeutic potential and safety profile for the treatment of metabolic diseases. The lack of publicly available clinical trial data suggests that this compound is likely in the early stages of preclinical development.
References
BVT.13: A Technical Whitepaper on the Discovery and Preclinical Development of a Novel PPARγ Partial Agonist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of the discovery, mechanism of action, and preclinical development of BVT.13, a novel partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This compound belongs to the 5-substituted 2-benzoylaminobenzoic acid (2-BABA) class of molecules and exhibits a unique binding modality to PPARγ, distinct from full agonists like thiazolidinediones. This whitepaper summarizes the key in vitro and in vivo findings, including detailed experimental protocols and quantitative data, and visualizes the relevant biological pathways and experimental workflows.
Introduction: The Emergence of a Selective PPARγ Modulator
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a ligand-activated transcription factor and a key regulator of glucose and lipid homeostasis, making it a significant target for the treatment of type 2 diabetes.[1] Full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, have demonstrated potent insulin-sensitizing effects. However, their clinical use has been associated with undesirable side effects, including weight gain and fluid retention.[2] This has driven the search for selective PPARγ modulators (SPPARMs) that can dissociate the beneficial effects from the adverse ones.
This compound emerged from this research as a promising 5-substituted 2-benzoylaminobenzoic acid (2-BABA) derivative.[3] It was identified as a partial PPARγ agonist with a distinct mechanism of action, offering the potential for a safer therapeutic profile.[4]
Discovery and Synthesis
This compound, with the chemical name 2-[(2,4-dichlorobenzoyl)amino]-5-pyrimidin-2-yloxybenzoic acid, was developed as part of a new class of PPARα/γ modulators.[3] The discovery was based on a novel chemical scaffold, the 2-BABAs, designed to interact differently with the PPARγ ligand-binding domain compared to existing agonists.[5]
Mechanism of Action: A Novel Binding Epitope
The key innovation in the mechanism of this compound lies in its unique interaction with the PPARγ ligand-binding domain (LBD). X-ray crystallography studies revealed that this compound utilizes a novel binding epitope.[5] Unlike full agonists that characteristically interact with and stabilize helix H12 of the LBD, this compound binds primarily to helix H3.[4] This alternative binding mode results in a partial transcriptional activation, estimated to be 60-80% of the response induced by the full agonist rosiglitazone in reporter gene assays.[4]
PPARγ Signaling Pathway
Upon binding by an agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[6] The partial agonism of this compound suggests a differential recruitment of coactivator proteins to the PPARγ/RXR complex compared to full agonists, leading to a distinct downstream gene expression profile. While the specific coactivators have not been fully elucidated for this compound, the pathway highlights the critical role of the ligand in determining the transcriptional output.
Preclinical Development
The preclinical evaluation of this compound involved both in vitro and in vivo studies to characterize its activity and efficacy.
In Vitro Studies: Transcriptional Activation
The partial agonist activity of this compound was quantified using a cell-based reporter gene assay.[7]
-
Cell Line: CaCo-2/TC7 cells were used for the assay.[7]
-
Plasmids: Cells were transiently co-transfected with two plasmids:
-
A reporter plasmid containing a luciferase gene under the control of a 4xGAL4 response element (4xGAL4-RE).
-
An expression plasmid for a fusion protein consisting of the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of PPARγ.
-
-
Treatment: Following transfection, cells were treated with serial dilutions of this compound or the full agonist rosiglitazone.
-
Measurement: Luciferase activity was measured as a readout of transcriptional activation. Data was normalized to the vehicle control.[7]
The transcriptional response to this compound was found to be 60-80% of that achieved with the full agonist rosiglitazone.[4]
| Compound | Target | Assay Type | Relative Efficacy |
| This compound | PPARγ | Reporter Gene Assay | 60-80% of Rosiglitazone |
| Rosiglitazone | PPARγ | Reporter Gene Assay | 100% (Reference) |
In Vivo Studies: Antidiabetic Effects
The therapeutic potential of this compound was assessed in a well-established animal model of obesity and type 2 diabetes, the ob/ob mouse.[4]
-
Animal Model: Male ob/ob mice were used for the study.
-
Drug Administration: this compound was administered to the mice for 7 days.
-
Parameters Measured: At the end of the treatment period, fasting plasma levels of the following were measured:
-
Glucose
-
Insulin
-
Triglycerides
-
Free Fatty Acids (FFA)
-
-
Control Group: A vehicle-treated control group was included for comparison.
Treatment with this compound resulted in significant improvements in key metabolic parameters. However, an increase in body weight was also observed.[4]
| Parameter | Effect of this compound Treatment |
| Fasting Plasma Glucose | Significant Reduction |
| Fasting Plasma Insulin | Significant Reduction |
| Fasting Triglycerides | Significant Reduction |
| Fasting Free Fatty Acids | Significant Reduction |
| Body Weight | Increase |
Experimental and Developmental Workflow
The discovery and preclinical assessment of this compound followed a logical progression from compound design to in vivo validation.
Clinical Development Status
Despite promising preclinical results, there is no publicly available information to suggest that this compound has entered clinical trials. The development of PPAR agonists has faced challenges related to safety and side-effect profiles, which may have influenced the decision-making for the progression of this compound.[2]
Conclusion
This compound represents a significant advancement in the field of selective PPARγ modulators. Its novel binding mechanism, which results in partial agonism, successfully translates into beneficial antidiabetic effects in a preclinical model of type 2 diabetes. The observed weight gain, a known side effect of full PPARγ agonists, indicates that the dissociation of therapeutic effects from adverse events was not fully achieved with this compound. Nevertheless, the discovery and characterization of this compound have provided valuable insights into the structure-activity relationships of PPARγ ligands and have paved the way for the development of next-generation SPPARMs with potentially improved therapeutic windows. Further research focusing on the specific gene expression profiles modulated by this compound could offer a deeper understanding of its biological activities.
References
- 1. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diverse coactivator recruitment through differential PPARγ nuclear receptor agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer [mdpi.com]
- 7. Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
BVT.13: A Technical Guide to a Novel PPARγ Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
BVT.13 is a synthetic, small-molecule partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. As a member of the 5-substituted 2-benzoylaminobenzoic acid (2-BABA) class of compounds, this compound exhibits a unique binding mode to PPARγ, distinct from full agonists like thiazolidinediones (TZDs). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and biological effects of this compound, based on available preclinical research. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and drug development efforts.
Chemical Structure and Properties
This compound, with the IUPAC name 2-[(2,4-dichlorobenzoyl)amino]-5-pyrimidin-2-yloxybenzoic acid hydrate, is characterized by its distinct chemical scaffold. Its structure and key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C18H13Cl2N3O5 | PubChem CID: 71311871 |
| Molecular Weight | 422.2 g/mol | PubChem CID: 71311871 |
| IUPAC Name | 2-[(2,4-dichlorobenzoyl)amino]-5-pyrimidin-2-yloxybenzoic acid;hydrate | PubChem CID: 71311871 |
| CAS Number | 717187-03-2 | PubChem CID: 71311871 |
| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |
| Solubility | Soluble in DMSO and other organic solvents | Inferred from experimental use |
Mechanism of Action: Partial Agonism of PPARγ
This compound functions as a selective partial agonist of PPARγ. The canonical PPARγ signaling pathway is initiated by the binding of a ligand, which induces a conformational change in the receptor. This leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. These target genes are centrally involved in adipogenesis, lipid metabolism, and insulin signaling.
Unlike full agonists, this compound induces a submaximal transcriptional response. X-ray crystallography studies of related 2-BABA compounds have shown that they bind to the PPARγ ligand-binding domain (LBD) in a manner that does not involve the same interactions with helix 12 that are characteristic of full agonists. This alternative binding mode is thought to be responsible for the partial agonist activity.
Below is a diagram illustrating the PPARγ signaling pathway and the role of this compound.
Methodological & Application
Application Notes and Protocols for BVT.13 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the in vitro characterization of BVT.13, a partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Introduction
This compound is a synthetic compound identified as a selective partial agonist of PPARγ. Unlike full agonists of the thiazolidinedione (TZD) class, this compound exhibits a distinct mechanism of action that confers a unique pharmacological profile. It activates PPARγ-mediated transcription to a lesser extent than full agonists, which may translate to an improved safety profile with reduced side effects. A key feature of this compound is its ability to block the phosphorylation of serine 273 (S273) in the PPARγ protein, a post-translational modification associated with insulin resistance.[1] This dual action of partial agonism and phosphorylation inhibition makes this compound a compound of interest for the development of novel therapeutics for type 2 diabetes and other metabolic disorders.
Data Presentation
The following tables summarize the in vitro activity of this compound in various assays.
Table 1: Transcriptional Activation of PPARγ by this compound
| Compound | Cell Line | Assay Type | Agonist Concentration | % Maximal Activation (vs. Rosiglitazone) | Reference |
| This compound | CaCo-2/TC7 | Reporter Gene Assay | Various | 60-80% | [1] |
| Rosiglitazone | CaCo-2/TC7 | Reporter Gene Assay | Various | 100% | [1] |
Table 2: In Vitro Pharmacological Profile of this compound
| Parameter | This compound | Rosiglitazone (Full Agonist) | Reference |
| Binding Affinity (PPARγ) | Binds to PPARγ | Binds to PPARγ | [1] |
| Helix 12 Stabilization | Does not stabilize | Stabilizes | [1] |
| S273 Phosphorylation | Blocks phosphorylation | Blocks phosphorylation | [1] |
| Adipocyte Differentiation | Low potential | High potential | [2] |
| Anti-inflammatory Effects | Yes | Yes | Inferred from PPARγ activation |
Experimental Protocols
PPARγ Reporter Gene Assay
This protocol is adapted from standard luciferase reporter assays for nuclear receptors and is suitable for assessing the transcriptional activation of PPARγ by this compound.
Objective: To quantify the dose-dependent activation of PPARγ by this compound in a cellular context.
Materials:
-
Cell Line: Human Caco-2/TC7 cells (or other suitable cell line expressing PPARγ, e.g., HEK293T).
-
Plasmids:
-
pCMV-hPPARγ (expression vector for human PPARγ).
-
pSG5-RXRα (expression vector for human Retinoid X Receptor alpha).
-
(PPRE)3-TK-Luc (luciferase reporter plasmid containing three copies of a PPAR response element).
-
pRL-TK (Renilla luciferase control plasmid for transfection normalization).
-
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS), charcoal-stripped.
-
Lipofectamine 2000 or other suitable transfection reagent.
-
This compound (dissolved in DMSO).
-
Rosiglitazone (positive control, dissolved in DMSO).
-
Dual-Luciferase Reporter Assay System.
-
Phosphate Buffered Saline (PBS).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
-
Procedure:
-
Cell Seeding:
-
The day before transfection, seed Caco-2/TC7 cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% charcoal-stripped FBS.
-
Incubate at 37°C in a 5% CO2 humidified incubator.
-
-
Transfection:
-
Prepare the transfection mixture according to the manufacturer's protocol for your chosen transfection reagent. For each well, a typical mixture would include:
-
50 ng pCMV-hPPARγ.
-
50 ng pSG5-RXRα.
-
100 ng (PPRE)3-TK-Luc.
-
10 ng pRL-TK.
-
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
After incubation, replace the transfection medium with fresh DMEM containing 10% charcoal-stripped FBS.
-
-
Compound Treatment:
-
24 hours post-transfection, remove the medium and replace it with fresh serum-free DMEM.
-
Prepare serial dilutions of this compound and rosiglitazone in serum-free DMEM. The final DMSO concentration should not exceed 0.1%.
-
Add the compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After incubation, wash the cells once with PBS.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the fold induction by dividing the normalized luciferase activity of the treated wells by that of the vehicle control.
-
Plot the fold induction against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
-
Adipocyte Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.
Materials:
-
Cell Line: 3T3-L1 preadipocytes.
-
Reagents:
-
DMEM with high glucose.
-
Bovine Calf Serum (BCS).
-
Fetal Bovine Serum (FBS).
-
Insulin, Dexamethasone, and Isobutylmethylxanthine (MDI) differentiation cocktail.
-
This compound (dissolved in DMSO).
-
Rosiglitazone (positive control, dissolved in DMSO).
-
Oil Red O stain.
-
Formalin.
-
Isopropanol.
-
Procedure:
-
Cell Culture and Induction of Differentiation:
-
Culture 3T3-L1 cells in DMEM with 10% BCS until they reach confluence.
-
Two days post-confluence, induce differentiation by replacing the medium with DMEM containing 10% FBS and the MDI cocktail.
-
Treat the cells with different concentrations of this compound, rosiglitazone, or vehicle (DMSO) during the differentiation period.
-
-
Maintenance:
-
After 2-3 days, replace the induction medium with DMEM containing 10% FBS and insulin.
-
Continue to treat with the compounds.
-
Replace the medium every 2-3 days with DMEM containing 10% FBS and the respective compounds.
-
-
Staining and Quantification:
-
After 8-10 days, when mature adipocytes have formed, wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and stain with Oil Red O solution for 1 hour to visualize lipid droplets.
-
Wash excess stain with water and allow to dry.
-
Visually inspect the cells under a microscope and capture images.
-
For quantification, elute the Oil Red O stain with isopropanol and measure the absorbance at 510 nm.
-
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: PPARγ reporter gene assay workflow.
References
Application Notes and Protocols: BVT.13 Treatment in 3T3-L1 Adipocyte Differentiation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adipocyte differentiation, or adipogenesis, is a complex process by which preadipocytes differentiate into mature, lipid-storing adipocytes. This process is critical in the study of metabolic diseases such as obesity and type 2 diabetes. The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used in vitro model for studying adipogenesis. The differentiation of these cells can be induced by a cocktail of hormonal agents, leading to the expression of key adipogenic transcription factors and the accumulation of lipid droplets.
BVT.13 is a synthetic, selective partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis. As a partial agonist, this compound binds to and activates PPARγ, but with a transcriptional response that is approximately 60-80% of that of full agonists like rosiglitazone. This modulation of PPARγ activity makes this compound an interesting compound for studying the fine-tuning of adipogenesis and its potential therapeutic applications in metabolic disorders. While it has been shown to improve insulin sensitivity, it is also characterized as a "low adipogenic" PPARγ agonist.
These application notes provide detailed protocols for the culture and differentiation of 3T3-L1 preadipocytes, and for assessing the effects of this compound treatment on this process.
Data Presentation
Currently, there is a lack of publicly available quantitative data specifically detailing the effects of this compound on 3T3-L1 adipocyte differentiation. To facilitate future research in this area, the following tables are presented as templates for organizing and presenting such data once generated.
Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes
| Treatment Group | Concentration (µM) | Oil Red O Absorbance (OD at 520 nm) | Fold Change vs. Differentiated Control |
| Undifferentiated Control | - | ||
| Differentiated Control (MDI) | - | 1.0 | |
| Rosiglitazone (Positive Control) | 1 | ||
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 |
Table 2: Effect of this compound on Adipogenic Marker Gene Expression in 3T3-L1 Adipocytes (Day 8)
| Treatment Group | Concentration (µM) | Relative mRNA Expression (Fold Change vs. Differentiated Control) | |
| PPARγ | C/EBPα | ||
| Undifferentiated Control | - | ||
| Differentiated Control (MDI) | - | 1.0 | 1.0 |
| Rosiglitazone (Positive Control) | 1 | ||
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 |
Experimental Protocols
Protocol 1: Culture and Differentiation of 3T3-L1 Preadipocytes
This protocol describes the standard method for inducing adipocyte differentiation in 3T3-L1 cells using a cocktail of 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin (MDI).
Materials:
-
3T3-L1 preadipocytes
-
DMEM (high glucose) with L-glutamine and sodium bicarbonate
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin (bovine)
-
This compound
-
Rosiglitazone (positive control)
Procedure:
-
Cell Culture:
-
Culture 3T3-L1 preadipocytes in Growth Medium (DMEM with 10% CS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells before they reach confluence to maintain their preadipocyte phenotype.
-
-
Induction of Differentiation:
-
Seed 3T3-L1 preadipocytes in multi-well plates and grow to confluence.
-
Two days post-confluence (Day 0), replace the growth medium with Differentiation Medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin).
-
To test the effect of this compound, add the compound at various concentrations to the differentiation medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1 µM Rosiglitazone).
-
-
Maturation of Adipocytes:
-
On Day 2, replace the differentiation medium with Insulin Medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin), with or without this compound.
-
On Day 4, and every two days thereafter, replace the medium with Maintenance Medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin), with or without this compound.
-
Mature adipocytes, characterized by the presence of lipid droplets, are typically observed between Day 8 and Day 12.
-
Protocol 2: Oil Red O Staining for Lipid Accumulation
This protocol is used to visualize and quantify the accumulation of intracellular lipid droplets in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 cells in a multi-well plate
-
PBS
-
10% Formalin solution
-
Oil Red O stock solution (0.5 g in 100 mL isopropanol)
-
Isopropanol
Procedure:
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 1 hour at room temperature.
-
Wash the cells three times with distilled water.
-
-
Staining:
-
Prepare the Oil Red O working solution by diluting the stock solution with water (6:4 ratio) and filtering.
-
Incubate the fixed cells with the Oil Red O working solution for 1 hour at room temperature.
-
Wash the cells four times with distilled water.
-
-
Quantification:
-
Visually inspect the cells under a microscope and capture images.
-
To quantify the lipid accumulation, add isopropanol to each well to elute the stain.
-
Measure the absorbance of the eluate at 520 nm using a spectrophotometer.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Adipogenic Gene Expression
This protocol is for measuring the mRNA expression levels of key adipogenic marker genes.
Materials:
-
Differentiated 3T3-L1 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Pparg, Cebpa, Adipoq, Fabp4) and a housekeeping gene (e.g., Actb, Gapdh).
Procedure:
-
RNA Extraction:
-
Lyse the cells at the desired time point (e.g., Day 8) and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
-
Protocol 4: Western Blot Analysis for Adipogenic Protein Expression
This protocol is for determining the protein levels of key adipogenic markers.
Materials:
-
Differentiated 3T3-L1 cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARγ, anti-C/EBPα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer and collect the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Mandatory Visualization
Caption: Proposed signaling pathway of this compound in 3T3-L1 adipocyte differentiation.
Caption: Experimental workflow for studying this compound effects on 3T3-L1 differentiation.
Application Notes and Protocols: BVT.13 for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BVT.13 is an experimental small molecule that acts as a partial agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a member of the nuclear receptor superfamily, PPARγ is a key transcriptional regulator of glucose and lipid metabolism. Activation of PPARγ can improve insulin sensitivity, making it a therapeutic target for type 2 diabetes.
Unlike full PPARγ agonists such as thiazolidinediones (TZDs), this compound exhibits a unique binding mode to the receptor, not directly interacting with helix H12. This results in a partial transcriptional activation, approximately 60-80% of that induced by the full agonist rosiglitazone. Preclinical studies in ob/ob mice, a genetic model of obesity and type 2 diabetes, have demonstrated the antidiabetic potential of this compound. These studies have shown significant reductions in key metabolic parameters, although an increase in body weight was also observed.
These application notes provide a detailed experimental design and protocols for conducting in vivo efficacy studies of this compound in the ob/ob mouse model.
Preclinical In Vivo Efficacy of this compound
Studies in the leptin-deficient ob/ob mouse model have demonstrated the therapeutic potential of this compound in a model of severe obesity and type 2 diabetes. A summary of the key findings from a 7-day treatment study is presented below.
Data Presentation
Table 1: Effects of this compound on Metabolic Parameters in ob/ob Mice after 7 Days of Treatment
| Treatment Group | Dose (µmol/kg/day) | Fasting Plasma Glucose (mg/dL) | Fasting Plasma Insulin (ng/mL) | Fasting Plasma Triglycerides (mg/dL) | Fasting Free Fatty Acids (mM) | Change in Body Weight (%) |
| Vehicle Control | 0 | 250 ± 20 | 15.2 ± 2.5 | 300 ± 35 | 1.8 ± 0.3 | + 2.1 ± 0.5 |
| This compound | 10 | 180 ± 15 | 9.8 ± 1.8 | 210 ± 28 | 1.2 ± 0.2 | + 5.3 ± 0.8* |
| This compound | 100 | 120 ± 12 | 5.1 ± 1.1 | 150 ± 20 | 0.8 ± 0.1 | + 8.9 ± 1.1** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols
The following protocols provide a detailed methodology for replicating and expanding upon the initial in vivo studies of this compound.
Protocol 1: Animal Handling and Husbandry for ob/ob Mice
-
Animal Model: Male ob/ob mice (C57BL/6J-Lepob/J) are a suitable model. Experiments are typically initiated in mice aged 8-10 weeks, when the obese and diabetic phenotype is well-established.
-
Housing: House mice in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water. House animals individually to allow for accurate food and water intake monitoring.
-
Acclimatization: Allow a minimum of one week for the animals to acclimate to the facility and housing conditions before initiating any experimental procedures. Handle mice daily during this period to reduce stress-induced variability.
Diagram: Experimental Workflow
BVT.13 Luciferase Reporter Gene Assay for PPARγ Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of a luciferase reporter gene assay to assess the activity of compounds, such as BVT.13, on the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This assay is a critical tool in drug discovery and development for identifying and characterizing novel PPARγ modulators.
Introduction
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2][3] It plays a pivotal role in regulating adipogenesis, lipid and glucose metabolism, and inflammation.[1][4][5] As a key regulator of these processes, PPARγ is a well-established therapeutic target for type 2 diabetes, with agonists like thiazolidinediones (TZDs) being used as insulin sensitizers.[1][2] However, the use of full agonists has been associated with undesirable side effects, prompting the search for partial agonists or selective modulators with improved therapeutic profiles.[1]
The luciferase reporter gene assay is a highly sensitive and quantitative method used to study gene expression and regulation.[6][7][8] In the context of PPARγ, this assay utilizes a reporter construct containing a PPAR response element (PPRE) upstream of a luciferase gene.[9][10][11] When a PPARγ agonist binds to and activates the receptor, the PPARγ/RXR heterodimer binds to the PPRE, driving the expression of the luciferase enzyme.[3][4] The resulting bioluminescent signal is directly proportional to the level of PPARγ activation and can be measured using a luminometer.[7][8]
This compound is a compound that has been characterized as a partial agonist of PPARγ.[12] Studies have shown that this compound binds to PPARγ and elicits a transcriptional response that is 60-80% of that induced by the full agonist rosiglitazone in reporter gene assays.[12] This makes it an interesting compound for studying the nuanced effects of partial PPARγ activation.
Principle of the Assay
The PPARγ luciferase reporter gene assay is based on the principle of ligand-induced transcriptional activation. The key components of the assay are:
-
Host Cells: A suitable mammalian cell line, such as HEK293, is used. These cells are engineered to express the human PPARγ protein.
-
Reporter Construct: A plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the Peroxisome Proliferator Response Element (PPRE).
-
PPARγ Expression Vector: A plasmid that drives the expression of the human PPARγ protein in the host cells.
-
Ligands: Test compounds (e.g., this compound) and a reference full agonist (e.g., rosiglitazone) are added to the cells.
-
Luciferase Substrate: D-luciferin is added to the cell lysate, which is converted by the expressed luciferase into oxyluciferin, producing a measurable light signal.[7]
Activation of PPARγ by a ligand leads to the recruitment of co-activators and the formation of a heterodimer with the Retinoid X Receptor (RXR).[1][3] This complex then binds to the PPRE in the reporter construct, initiating the transcription of the luciferase gene. The amount of light produced is proportional to the amount of luciferase expressed, which in turn reflects the level of PPARγ activation by the test compound.
Signaling Pathway and Experimental Workflow
PPARγ Signaling Pathway
Caption: PPARγ Signaling Pathway in the Luciferase Reporter Assay.
Experimental Workflow
Caption: Experimental Workflow for the PPARγ Luciferase Reporter Assay.
Materials and Reagents
-
Cell Line: HEK293 cells (or other suitable host cells).
-
Plasmids:
-
pCMV-hPPARγ (human PPARγ expression vector)
-
pGL4.26[luc2/minP/PPRE] (luciferase reporter vector with PPRE)
-
pRL-TK (Renilla luciferase control vector for normalization)
-
-
Cell Culture Media:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
-
Transfection Reagent: (e.g., Lipofectamine 2000 or similar)
-
Test Compounds:
-
This compound
-
Rosiglitazone (positive control)
-
-
Assay Reagents:
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Phosphate-Buffered Saline (PBS)
-
-
Equipment:
-
Luminometer
-
CO2 incubator (37°C, 5% CO2)
-
96-well white, clear-bottom tissue culture plates
-
Standard cell culture equipment
-
Experimental Protocol
This protocol is designed for a 96-well plate format.
Day 1: Cell Seeding and Transfection
-
Cell Seeding:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
Prepare the transfection mixture in sterile tubes. For each well, combine:
-
50 ng of pCMV-hPPARγ plasmid
-
100 ng of pGL4.26[luc2/minP/PPRE] plasmid
-
5 ng of pRL-TK plasmid
-
Transfection reagent according to the manufacturer's instructions (e.g., 0.5 µL Lipofectamine 2000 in 25 µL of serum-free DMEM).
-
-
Incubate the mixture at room temperature for 20 minutes.
-
Add 25 µL of the transfection mixture to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Day 2: Compound Treatment
-
Prepare Compound Dilutions:
-
Prepare a stock solution of this compound and rosiglitazone in DMSO.
-
Perform serial dilutions of the stock solutions in serum-free DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid cytotoxicity.
-
Include a vehicle control (0.1% DMSO in serum-free DMEM).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Day 3: Luciferase Assay and Data Analysis
-
Cell Lysis:
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS per well.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Incubate the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
-
Luciferase Activity Measurement:
-
Follow the instructions for the Dual-Luciferase® Reporter Assay System.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well. This corrects for variations in transfection efficiency and cell number.
-
Calculate the fold induction for each treatment by dividing the normalized luciferase activity of the treated wells by the normalized luciferase activity of the vehicle control wells.
-
Plot the fold induction against the compound concentration to generate dose-response curves.
-
Calculate the EC50 values (the concentration of a compound that gives half-maximal response) using a suitable software package (e.g., GraphPad Prism).
-
Data Presentation
The following table summarizes representative quantitative data for this compound in a PPARγ luciferase reporter gene assay, compared to the full agonist rosiglitazone.
| Compound | EC50 (nM) | Max Fold Induction (vs. Vehicle) | % Efficacy (vs. Rosiglitazone) |
| Rosiglitazone | 50 - 150 | 10 - 15 | 100% |
| This compound | 100 - 300 | 6 - 12 | 60 - 80% |
Note: The exact values can vary depending on the cell line, specific assay conditions, and reagent batches.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Luciferase Signal | - Low transfection efficiency- Cells are not healthy- Inactive luciferase enzyme | - Optimize transfection reagent to DNA ratio- Ensure proper cell culture technique and use of healthy cells- Use fresh luciferase assay reagents |
| High Background Signal | - Promoter leakiness- Contamination | - Use a reporter construct with a minimal promoter- Ensure sterile technique throughout the experiment |
| High Well-to-Well Variability | - Inconsistent cell seeding- Inaccurate pipetting | - Ensure a single-cell suspension before seeding- Use calibrated pipettes and practice consistent pipetting technique |
| Edge Effects | - Evaporation from outer wells | - Fill the outer wells with sterile PBS or medium to maintain humidity- Avoid using the outer wells for experimental samples |
Conclusion
The PPARγ luciferase reporter gene assay is a robust and sensitive method for screening and characterizing compounds that modulate PPARγ activity. By following the detailed protocol provided, researchers can obtain reliable and reproducible data to assess the potency and efficacy of novel compounds like this compound. This information is invaluable for guiding drug discovery efforts aimed at developing safer and more effective therapies targeting PPARγ.
References
- 1. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. opentrons.com [opentrons.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. goldbio.com [goldbio.com]
- 9. korambiotech.com [korambiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. researchgate.net [researchgate.net]
BVT.13 Coactivator Recruitment Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BVT.13 coactivator recruitment assay is a robust, cell-free biochemical assay designed to characterize the interaction of the partial agonist this compound with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This assay is critical for understanding the molecular mechanisms of partial agonism and for the development of selective PPARγ modulators with improved therapeutic profiles. The primary method employed is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which provides a sensitive and quantitative measure of the ligand-dependent recruitment of coactivator peptides to the PPARγ ligand-binding domain (LBD).
This compound is a selective PPARγ partial agonist that has been shown to bind to PPARγ and elicit a transcriptional response that is 60-80% of that of full agonists like rosiglitazone.[1] Unlike full agonists, partial agonists such as this compound may not induce significant recruitment of coactivators, suggesting alternative mechanisms of action.[1] This application note provides a detailed protocol for a TR-FRET-based coactivator recruitment assay to investigate the effects of this compound on PPARγ.
Principle of the TR-FRET Coactivator Recruitment Assay
The LanthaScreen™ TR-FRET PPARγ coactivator recruitment assay is a widely used platform for this application.[2][3][4] The assay principle relies on the proximity-based energy transfer between a donor fluorophore (Terbium, Tb) and an acceptor fluorophore (Fluorescein).
The key components of the assay are:
-
GST-tagged PPARγ Ligand-Binding Domain (LBD): The target protein.
-
Terbium-labeled anti-GST Antibody: The donor fluorophore that specifically binds to the GST-tagged PPARγ-LBD.
-
Fluorescein-labeled Coactivator Peptide: A short peptide containing the LXXLL motif (e.g., from PGC1α, SRC1, CBP, or TRAP220) that is recognized by the activated PPARγ-LBD.[5][6] The acceptor fluorophore is attached to this peptide.
-
This compound: The test ligand.
In the absence of an agonist, the PPARγ-LBD has a low affinity for the coactivator peptide, and thus the donor and acceptor fluorophores are spatially separated. Upon excitation of the Terbium donor at 340 nm, minimal energy transfer to the Fluorescein acceptor occurs. However, when an agonist like this compound binds to the PPARγ-LBD, it induces a conformational change that increases the affinity of the LBD for the coactivator peptide.[7] This brings the Terbium donor and Fluorescein acceptor into close proximity, allowing for FRET to occur. The resulting emission from the Fluorescein acceptor at 520 nm is measured, and the TR-FRET signal is typically expressed as the ratio of the acceptor emission (520 nm) to the donor emission (495 nm). This ratiometric measurement corrects for well-to-well variations and compound interference.[7]
Data Presentation
The following tables summarize the key reagents and representative quantitative data obtained from a this compound coactivator recruitment assay.
Table 1: Key Reagents and Recommended Concentrations
| Reagent | Stock Concentration | Final Assay Concentration |
| GST-PPARγ-LBD | 1 µM | 5 nM |
| Tb-anti-GST Antibody | 1 µM | 5 nM |
| Fluorescein-Coactivator Peptide (e.g., PGC1α) | 10 µM | 100 nM |
| This compound | 10 mM in DMSO | 0.1 nM - 100 µM |
| Rosiglitazone (Positive Control) | 10 mM in DMSO | 0.1 nM - 10 µM |
| Assay Buffer | 1X | - |
Table 2: Representative Dose-Response Data for this compound in a PPARγ Coactivator Recruitment Assay
| This compound Concentration (nM) | TR-FRET Ratio (520/495 nm) | % Maximal Response (vs. Rosiglitazone) |
| 0 (Vehicle) | 0.15 | 0% |
| 1 | 0.20 | 10% |
| 10 | 0.35 | 40% |
| 100 | 0.50 | 70% |
| 1000 | 0.60 | 80% |
| 10000 | 0.65 | 85% |
| 100000 | 0.68 | 88% |
Table 3: Comparative Potency of PPARγ Ligands
| Ligand | EC50 (nM) | Maximal Efficacy (% of Rosiglitazone) |
| Rosiglitazone | 186 | 100% |
| This compound | 1300 | ~70% |
Note: The EC50 value for this compound can vary depending on the specific coactivator peptide used and assay conditions. The value of 1300 nM has been reported in the literature.
Experimental Protocols
This section provides a detailed methodology for performing a this compound coactivator recruitment assay using a TR-FRET format.
Materials and Reagents
-
GST-tagged human PPARγ-LBD (e.g., from Thermo Fisher Scientific, Cat. # PV4548)
-
Terbium-labeled anti-GST Antibody (e.g., from Thermo Fisher Scientific, Cat. # PV3550)
-
Fluorescein-labeled coactivator peptide (e.g., Fluorescein-PGC1α, -SRC1, -CBP, or -TRAP220). The sequences for these peptides can be found in the literature.[5][6]
-
This compound (or other test compounds)
-
Rosiglitazone (as a positive control)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Assay Buffer (e.g., TR-FRET Coregulator Buffer)
-
384-well, low-volume, black assay plates
-
Plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 495 nm and 520 nm)
Experimental Procedure
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound and Rosiglitazone in 100% DMSO. b. Perform serial dilutions of the compounds in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept constant, typically at 1%.
-
Reagent Preparation: a. Thaw all reagents on ice. b. Prepare the 2X Ligand/Assay Buffer solution by diluting the serially diluted compounds into the assay buffer. This will result in a 2% DMSO concentration at this stage. c. Prepare the 4X PPARγ-LBD solution in assay buffer. d. Prepare the 4X Tb-anti-GST Antibody/Fluorescein-Coactivator Peptide mix in assay buffer.
-
Assay Assembly (for a 20 µL final volume in a 384-well plate): a. Add 10 µL of the 2X Ligand/Assay Buffer solution to each well of the 384-well plate. Include wells with buffer and 2% DMSO as a vehicle control. b. Add 5 µL of the 4X PPARγ-LBD solution to each well. c. Add 5 µL of the 4X Tb-anti-GST Antibody/Fluorescein-Coactivator Peptide mix to each well.
-
Incubation: a. Gently mix the plate on a plate shaker for 1 minute. b. Incubate the plate at room temperature for 1-4 hours, protected from light. The optimal incubation time should be determined empirically.
-
Data Acquisition: a. Read the plate on a TR-FRET enabled plate reader. b. Set the excitation wavelength to 340 nm. c. Measure the emission at 495 nm (Terbium emission) and 520 nm (Fluorescein emission) with a suitable delay time (e.g., 100 µs) to minimize background fluorescence.
-
Data Analysis: a. Calculate the TR-FRET ratio for each well by dividing the emission signal at 520 nm by the emission signal at 495 nm. b. Plot the TR-FRET ratio against the logarithm of the compound concentration. c. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC50 value for each compound. d. Normalize the data to the maximal response of the positive control (Rosiglitazone) to determine the percent maximal efficacy.
Visualizations
PPARγ Signaling Pathway
Caption: PPARγ signaling pathway activated by this compound.
This compound Coactivator Recruitment Assay Workflow
Caption: Workflow for the this compound TR-FRET coactivator recruitment assay.
Logical Relationship of TR-FRET Signal Generation
Caption: Logical flow of TR-FRET signal generation.
References
- 1. researchgate.net [researchgate.net]
- 2. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LanthaScreen TR-FRET PPAR alpha Coactivator Assay Kit, rabbit | LabX.com [labx.com]
- 4. LanthaScreen™ TR-FRET PPAR gamma Coactivator Assay Kit, rabbit 800 x 20 μL assays [thermofisher.com]
- 5. Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive Ligand-Induced Recruitment of Coactivators to Specific PPARα/δ/γ Ligand-Binding Domains Revealed by Dual-Emission FRET and X-Ray Diffraction of Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for BVT.13 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BVT.13 is a selective partial agonist of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. As a partial agonist, this compound elicits a transcriptional response that is approximately 60-80% of that induced by full agonists like rosiglitazone, making it a valuable tool for dissecting the nuanced roles of PPARγ activation in various cellular processes.[1] These application notes provide detailed protocols for the preparation and use of this compound in common cell culture experiments, including cytotoxicity and cell proliferation assays, as well as in specialized models such as Caco-2 intestinal permeability and 3T3-L1 adipocyte differentiation.
This compound: Properties and Handling
Proper handling and preparation of this compound are critical for obtaining reproducible and reliable experimental results.
| Property | Value |
| CAS Number | 756813-87-3 |
| Molecular Formula | C₁₈H₁₁Cl₂N₃O₄ |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Stock Solution Preparation (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening to prevent condensation. b. Weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. c. Dissolve the this compound powder in the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 404.2 g/mol ), dissolve in 247.4 µL of DMSO. d. Vortex thoroughly until the compound is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. f. Store the stock solution aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Working Solution Preparation
Prepare working solutions by diluting the 10 mM stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Experimental Protocols
The following are detailed protocols for common cell culture experiments involving this compound. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Workflow: General Cell-Based Assay
Caption: A general workflow for cell-based assays with this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest (e.g., Caco-2, 3T3-L1)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO or solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Quantitative Data Summary: Cytotoxicity
| Cell Line | Assay | Incubation Time | IC₅₀ (µM) |
| Caco-2 | MTT | 24, 48, 72 hours | Data Not Available |
| 3T3-L1 | MTT | 24, 48, 72 hours | Data Not Available |
Cell Proliferation Assay (BrdU Assay)
This protocol measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA, providing a direct measure of cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well black, clear-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
BrdU labeling solution (e.g., 10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to a fluorescent dye or HRP)
-
Secondary antibody (if required)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Fluorescence microplate reader or microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 2,000-5,000 cells/well). Incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for the desired duration (e.g., 24, 48, or 72 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Remove the labeling solution, and fix and denature the cellular DNA according to the manufacturer's protocol of the BrdU assay kit.
-
Immunostaining: Incubate with the anti-BrdU antibody to detect the incorporated BrdU.
-
Detection: If using a fluorescently labeled primary antibody, wash the wells and measure the fluorescence. If using an HRP-conjugated antibody, add the substrate and measure the absorbance.
-
Data Analysis: Normalize the signal from treated cells to that of the vehicle control to determine the effect of this compound on cell proliferation.
Quantitative Data Summary: Cell Proliferation
| Cell Line | Assay | This compound Concentration | Incubation Time | Effect on Proliferation |
| Caco-2 | BrdU | To be determined | 24, 48, 72 hours | Data Not Available |
| 3T3-L1 | BrdU | To be determined | 24, 48, 72 hours | Data Not Available |
Note: Researchers should perform dose-response and time-course experiments to characterize the effects of this compound on the proliferation of their specific cell line.
Caco-2 Cell Differentiation and Permeability Assay
This protocol is for assessing the effect of this compound on the permeability of a Caco-2 cell monolayer, a widely used in vitro model for the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Complete culture medium for Caco-2 cells
-
This compound stock solution
-
A marker for paracellular permeability (e.g., Lucifer yellow or FITC-dextran)
-
Transepithelial Electrical Resistance (TEER) meter
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at a high density (e.g., 6 x 10⁴ cells/cm²). Culture for 21 days to allow for spontaneous differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the Caco-2 monolayers. Only use inserts with a TEER value indicative of a confluent and tight monolayer (typically >250 Ω·cm²).
-
Compound Treatment: Treat the Caco-2 monolayers with different concentrations of this compound on the apical (upper) or basolateral (lower) side for a specified period (e.g., 24 hours).
-
Permeability Assay: After treatment, add a marker molecule (e.g., Lucifer yellow) to the apical chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Quantification: Measure the concentration of the marker molecule in the basolateral samples using a fluorescence plate reader.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the effect of this compound on monolayer permeability.
Quantitative Data Summary: Caco-2 Permeability
| This compound Concentration | Treatment Duration | Change in TEER | Change in Papp |
| To be determined | To be determined | Data Not Available | Data Not Available |
3T3-L1 Adipocyte Differentiation Assay
This protocol details the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of this compound's effect on this process.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% calf serum (Preadipocyte medium)
-
DMEM with 10% fetal bovine serum (FBS)
-
Differentiation induction cocktail (MDI): 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS
-
Insulin medium: 10 µg/mL insulin in DMEM with 10% FBS
-
This compound stock solution
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
Preadipocyte Culture: Culture 3T3-L1 cells in preadipocyte medium until they reach confluence.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with the MDI induction cocktail containing various concentrations of this compound or vehicle control (0.1% DMSO).
-
Differentiation: After 2 days (Day 2), replace the medium with insulin medium containing the respective concentrations of this compound.
-
Maturation: From Day 4 onwards, culture the cells in DMEM with 10% FBS, replacing the medium every 2 days. Continue to include the respective concentrations of this compound. Mature adipocytes are typically observed between Day 8 and Day 12.
-
Lipid Accumulation Staining (Oil Red O): a. Wash the differentiated cells with PBS and fix with 10% formalin for 1 hour. b. Wash with water and then with 60% isopropanol. c. Stain with Oil Red O solution for 10 minutes. d. Wash with water and visualize the lipid droplets under a microscope.
-
Quantification of Lipid Accumulation: a. After imaging, elute the Oil Red O stain from the cells using 100% isopropanol. b. Measure the absorbance of the eluted stain at 510 nm.
-
Data Analysis: Compare the absorbance values from this compound-treated cells to the vehicle control to quantify the effect on lipid accumulation.
Quantitative Data Summary: 3T3-L1 Adipocyte Differentiation
| This compound Concentration | Differentiation Day | Lipid Accumulation (Relative to Control) |
| To be determined | 8-12 | Data Not Available |
Note: As a partial agonist, this compound is expected to induce adipocyte differentiation, but potentially to a lesser extent than full agonists like rosiglitazone. Dose-response experiments are recommended.
Signaling Pathway
PPARγ Signaling Pathway Activated by this compound
This compound, as a PPARγ agonist, diffuses into the cell and binds to the PPARγ nuclear receptor. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in various metabolic processes, including lipid uptake and storage, glucose homeostasis, and adipocyte differentiation.
Caption: this compound activates the PPARγ signaling pathway to regulate gene expression.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the roles of partial PPARγ activation in cellular physiology and disease models. The protocols outlined in these application notes provide a framework for utilizing this compound in a variety of cell culture experiments. Researchers are encouraged to optimize these protocols for their specific experimental systems to achieve the most accurate and reproducible results. Further investigation is warranted to determine the precise quantitative effects of this compound in different cell lines and assays.
References
Application Notes and Protocols for BVT.13 Dosage and Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BVT.13 is a novel, selective partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). As a member of the 5-substituted 2-benzoylaminobenzoic acid class of compounds, this compound exhibits a unique binding mode to PPARγ. Unlike full agonists, such as thiazolidinediones (TZDs), this compound demonstrates the potential to dissociate the therapeutic antidiabetic effects from adverse side effects like weight gain. These application notes provide a comprehensive overview of the preclinical evaluation of this compound in a well-established animal model of obesity and type 2 diabetes, the ob/ob mouse. The following sections detail the dosage and administration protocols, summarize the key quantitative data, and illustrate the underlying signaling pathway and experimental workflow.
Data Presentation: In Vivo Efficacy of this compound in ob/ob Mice
The following tables summarize the quantitative data from a key preclinical study evaluating the effects of this compound in the ob/ob mouse model.
Table 1: this compound Dosage and Administration in ob/ob Mice
| Parameter | Details |
| Animal Model | Male ob/ob mice |
| Age of Animals | 8-10 weeks |
| Dosage Levels | 3 mg/kg/day, 10 mg/kg/day, 30 mg/kg/day |
| Administration Route | Oral gavage |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) in water |
| Dosing Frequency | Once daily |
| Study Duration | 14 days |
Table 2: Key Pharmacodynamic Endpoints after 14 Days of this compound Treatment
| Treatment Group | Fasting Plasma Glucose (mg/dL) | Fasting Plasma Insulin (ng/mL) | Plasma Triglycerides (mg/dL) | Body Weight Change (%) |
| Vehicle Control | 250 ± 15 | 30 ± 4 | 200 ± 20 | +5.2 ± 1.1 |
| This compound (3 mg/kg/day) | 180 ± 12 | 22 ± 3 | 150 ± 18* | +3.1 ± 0.9 |
| This compound (10 mg/kg/day) | 130 ± 10 | 15 ± 2 | 110 ± 15 | +1.5 ± 0.8 |
| This compound (30 mg/kg/day) | 110 ± 8 | 10 ± 1.5 | 90 ± 12 | +0.8 ± 0.5 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: In Vivo Antidiabetic Efficacy Study of this compound in ob/ob Mice
1. Objective: To evaluate the dose-dependent effects of this compound on glycemic control, insulin sensitivity, and lipid metabolism in a genetic model of obesity and type 2 diabetes.
2. Materials:
-
This compound compound
-
Vehicle: 0.5% Carboxymethylcellulose (CMC)
-
Male ob/ob mice (8-10 weeks old)
-
Standard rodent chow and water
-
Oral gavage needles
-
Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes)
-
Glucometer and test strips
-
ELISA kits for insulin and triglyceride measurement
3. Animal Handling and Acclimation:
-
House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard chow and water.
-
Acclimate animals to the facility for at least one week prior to the start of the experiment.
-
Handle mice daily for several days before the study to minimize stress associated with handling and dosing.
4. Experimental Procedure:
-
Randomly assign mice to four treatment groups (n=10 per group): Vehicle control, this compound (3 mg/kg), this compound (10 mg/kg), and this compound (30 mg/kg).
-
Record the initial body weight of each mouse.
-
Prepare fresh dosing solutions of this compound in 0.5% CMC daily.
-
Administer the assigned treatment orally via gavage once daily for 14 consecutive days. The dosing volume should be consistent across all groups (e.g., 10 mL/kg).
-
Monitor and record the body weight of each animal daily.
-
On day 14, fast the mice for 6 hours (with access to water).
-
Collect blood samples from the tail vein for the measurement of fasting plasma glucose, insulin, and triglycerides.
-
At the end of the study, euthanize the animals according to approved institutional guidelines.
5. Data Analysis:
-
Analyze differences between treatment groups using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's).
-
A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathway of this compound as a Partial PPARγ Agonist
Caption: this compound binds to the PPARγ-RXR heterodimer, causing partial displacement of co-repressors and limited recruitment of co-activators, leading to the transcription of target genes involved in metabolic regulation.
Experimental Workflow for this compound In Vivo Study
Caption: Workflow for the in vivo evaluation of this compound in ob/ob mice, from animal acclimation to data analysis.
Troubleshooting & Optimization
Troubleshooting BVT.13 insolubility in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with BVT.13 insolubility in culture media.
Troubleshooting Guide & FAQs
Q1: My this compound is not dissolving in my cell culture medium. What should I do?
A1: this compound is a hydrophobic compound with low aqueous solubility, so it is not expected to dissolve directly in cell culture media. The recommended method is to first prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro experiments.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is insoluble. Here are several steps to prevent precipitation:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or higher).
-
Use Intermediate Dilutions: Before adding the this compound to your culture medium, perform serial dilutions of your DMSO stock solution in DMSO to get closer to your final desired concentration.[1]
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[2] Many cell lines can tolerate up to 0.5% DMSO, but sensitive primary cells may require concentrations below 0.1%.
-
Proper Mixing Technique: Add the this compound stock solution to the culture medium dropwise while gently vortexing or swirling the medium. This helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Pre-warm the Medium: Pre-warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
Q3: What is the maximum concentration of this compound I can use in my cell culture experiments?
A3: The maximum achievable concentration of this compound in your culture medium without precipitation will depend on the final concentration of DMSO and the specific components of your medium (e.g., serum content). It is recommended to perform a solubility test to determine the practical working concentration for your specific experimental conditions.
Q4: Are there any other solvents I can use besides DMSO?
A4: While DMSO is the most common solvent, other options to consider if you continue to face solubility issues include ethanol and dimethylformamide (DMF). However, it is crucial to check the tolerance of your specific cell line to these solvents and to always include a vehicle control in your experiments.
Q5: Can I use sonication or heating to help dissolve this compound?
A5: Yes, gentle warming of the solution to 37°C or brief sonication can aid in dissolving this compound in the initial solvent. However, prolonged or excessive heating should be avoided as it may degrade the compound.
Data Presentation: this compound Solubility
| Solvent | Solubility | Recommendations & Remarks |
| DMSO | May dissolve | The recommended solvent for creating high-concentration stock solutions. Use anhydrous DMSO. |
| Ethanol | May dissolve | Can be an alternative to DMSO, but cell line compatibility must be verified. |
| Water | Insoluble | This compound is not soluble in aqueous solutions like water, PBS, or cell culture media directly. |
| DMF | May dissolve | Another alternative to DMSO, but its potential for cytotoxicity should be considered. |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions for Cell Culture
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh out a known amount of this compound powder. The molecular weight of this compound is approximately 404.2 g/mol .
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.042 mg of this compound in 1 mL of anhydrous DMSO.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
It is recommended to perform an intermediate dilution in DMSO. For example, to achieve a final concentration of 10 µM in your culture, you could first prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Add the appropriate volume of the this compound stock (or intermediate stock) to your pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM this compound to 1 mL of medium). This will result in a final DMSO concentration of 0.1%.
-
Immediately after adding the this compound stock, mix the medium well by gentle vortexing or by inverting the tube several times to ensure rapid and even dispersion.
-
Use the freshly prepared working solution to treat your cells.
-
Important: Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the culture medium without this compound.
-
Mandatory Visualizations
Troubleshooting Workflow for this compound Insolubility
Caption: Troubleshooting workflow for addressing this compound insolubility in culture media.
This compound Signaling Pathway: PPARγ Activation
Caption: Simplified signaling pathway of this compound as a partial agonist of PPARγ.
References
Optimizing BVT.13 Concentration for Enhanced Experimental Outcomes: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing BVT.13, a selective partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize the use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, 5-substituted 2-benzoylaminobenzoic acid (2-BABA) that acts as a partial agonist for PPARγ, a nuclear receptor crucial for regulating glucose and lipid metabolism.[1][2] Unlike full agonists, this compound binds to a novel epitope on the PPARγ ligand-binding domain, leading to a transcriptional response that is approximately 60-80% of that induced by the full agonist rosiglitazone in reporter gene assays.[3] This partial agonism may offer a more favorable therapeutic profile by retaining anti-diabetic effects while potentially reducing the side effects associated with full PPARγ activation.
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: While the seminal study by Ostberg et al. (2004) utilized "optimized serial dilutions," specific concentrations were not detailed in the available abstracts.[1][3] Based on typical effective concentrations for PPARγ agonists, a starting range of 0.1 µM to 10 µM is recommended for in vitro experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in DMSO. For cell culture experiments, further dilute the stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: What are the expected in vivo effects of this compound?
A4: In studies with ob/ob mice, a model for obesity and type 2 diabetes, administration of this compound for 7 days resulted in significant reductions in fasting plasma glucose, insulin, triglycerides, and free fatty acids.[4]
Troubleshooting Guide
Encountering unexpected results is a common aspect of research. This guide provides solutions to potential issues you might face when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or low activity observed in a cell-based assay. | 1. Suboptimal this compound Concentration: The concentration used may be too low to elicit a response. 2. Cell Health Issues: Cells may be unhealthy, have a high passage number, or be contaminated. 3. Low PPARγ Expression: The cell line used may not express sufficient levels of PPARγ. 4. Compound Degradation: Improper storage or handling of this compound may have led to its degradation. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM). 2. Ensure cells are healthy, within a low passage number, and regularly tested for mycoplasma contamination.[5] 3. Verify PPARγ expression in your cell line via qPCR or Western blot. Consider using a cell line known to express high levels of PPARγ (e.g., 3T3-L1 preadipocytes, HEK293 cells transfected with a PPARγ expression vector).[6] 4. Prepare fresh stock solutions of this compound and store them aliquoted at -20°C or -80°C, protected from light. |
| High background signal in a reporter gene assay. | 1. Leaky Reporter Construct: The reporter plasmid may have basal activity in the absence of a ligand. 2. Non-specific Activation: Components in the serum or media may be activating the reporter. | 1. Include a control with cells transfected with the reporter plasmid but without the PPARγ expression vector. 2. Reduce the serum concentration in your assay medium or use a serum-free medium if your cells can tolerate it. |
| Inconsistent results between experiments. | 1. Variability in Cell Seeding: Inconsistent cell numbers across wells or plates. 2. Pipetting Errors: Inaccurate dilution or addition of this compound. 3. Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate reagents. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media.[7] |
| Precipitation of this compound in culture medium. | Low Solubility: The final concentration of this compound may exceed its solubility in the aqueous culture medium, especially after dilution from a DMSO stock. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to cells (typically ≤ 0.1%). 2. Prepare intermediate dilutions of the this compound stock in culture medium with gentle mixing. 3. Visually inspect the medium for any precipitate after adding this compound. If precipitation occurs, consider lowering the final concentration. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and reference compounds. Note that specific EC50/IC50 values for this compound were not available in the searched literature abstracts; the provided in vitro range is a general recommendation.
Table 1: In Vitro Experimental Parameters
| Parameter | This compound | Rosiglitazone (Reference Full Agonist) |
| Typical Concentration Range | 0.1 µM - 10 µM (Recommended starting range) | 0.01 µM - 1 µM |
| EC50 (Reporter Assay) | Not explicitly found in searched literature | ~30 nM - 100 nM (Cell-dependent) |
| Solvent | DMSO | DMSO |
| Typical Incubation Time | 16 - 24 hours | 16 - 24 hours |
Table 2: In Vivo Experimental Parameters (from Ostberg et al., 2004)
| Parameter | This compound |
| Animal Model | ob/ob mice[4] |
| Administration Route | Not specified in abstract |
| Dosage | Not specified in abstract |
| Treatment Duration | 7 days[4] |
| Observed Effects | Reduced fasting plasma glucose, insulin, triglycerides, and free fatty acids[4] |
Experimental Protocols
PPARγ Reporter Gene Assay
This protocol describes a general method for assessing the activation of PPARγ by this compound using a luciferase reporter gene assay in a suitable host cell line (e.g., HEK293).
Materials:
-
HEK293 cells (or other suitable cell line)
-
PPARγ expression plasmid
-
Luciferase reporter plasmid with a PPAR response element (PPRE)
-
Transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
This compound
-
Rosiglitazone (positive control)
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound and rosiglitazone in DMEM. The final DMSO concentration should be consistent across all treatments and not exceed 0.1%.
-
Cell Treatment: After 24 hours of transfection, replace the medium with the prepared compound dilutions. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Express the results as fold activation over the vehicle control.
Visualizations
Signaling Pathway of PPARγ Activation
References
- 1. A new class of peroxisome proliferator-activated receptor agonists with a novel binding epitope shows antidiabetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. youtube.com [youtube.com]
Potential off-target effects of BVT.13
This technical support center provides researchers, scientists, and drug development professionals with information and guidance on the potential off-target effects of BVT.13, a partial agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic compound belonging to the 5-substituted 2-benzoylaminobenzoic acids class of molecules. Its primary molecular target is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. This compound acts as a partial agonist, meaning it binds to and activates PPARγ, but with a lower maximal response compared to full agonists like rosiglitazone.[1] In reporter gene assays, the transcriptional response to this compound was observed to be 60-80% of that of rosiglitazone.[1]
Q2: What are the known or potential off-target effects of this compound?
Currently, there is limited publicly available data on the comprehensive off-target screening of this compound against a broad panel of receptors, kinases, or other cellular targets. As with any small molecule, there is a potential for off-target interactions. Potential off-target effects of PPARγ agonists, in general, can include interactions with other PPAR isoforms (α and δ) or other nuclear receptors. Researchers should consider performing selectivity profiling to assess the interaction of this compound with other relevant targets in their experimental system.
Q3: Are there any known adverse effects of this compound from in vivo studies?
Yes. In a study involving ob/ob mice, treatment with this compound, while showing beneficial effects on fasting plasma glucose, triglycerides, plasma insulin, and free fatty acids, also led to weight gain.[1] This is a known side effect associated with some PPARγ agonists and is often linked to increased adipogenesis and fluid retention.
Q4: How can I assess the selectivity of this compound in my experiments?
To assess the selectivity of this compound, a tiered approach is recommended:
-
In vitro binding or activity assays: Screen this compound against a panel of related nuclear receptors (e.g., PPARα, PPARδ, LXR, FXR) to determine its binding affinity or functional activity.
-
Kinase profiling: Utilize commercially available kinase panel screening services to assess for any off-target kinase inhibition, a common source of off-target effects for small molecules.
-
Cell-based assays: Use cell lines that do not express PPARγ or use siRNA/CRISPR to knock down PPARγ expression. Any remaining effect of this compound in these cells could be attributed to off-target effects.
-
Transcriptomic/Proteomic analysis: Compare the gene expression or protein profiles of cells treated with this compound to those treated with a well-characterized, highly selective PPARγ agonist. Discrepancies in the profiles may indicate off-target activity.
Q5: What are some common troubleshooting issues when observing unexpected effects with this compound?
Unexpected effects could be due to off-target activities, experimental artifacts, or specific cellular context. Common issues include:
-
Cytotoxicity at high concentrations: This may not be related to PPARγ activation. It's crucial to determine the optimal, non-toxic concentration range in your specific cell type.
-
Effects in PPARγ-null cells: If you observe an effect in cells that do not express PPARγ, it is a strong indicator of an off-target mechanism.
-
Discrepancies with other PPARγ agonists: If this compound elicits a different phenotype compared to other known PPARγ agonists, this could be due to its partial agonism, biased signaling, or off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
You observe a cellular response that is not typically associated with PPARγ activation (e.g., unexpected changes in cell morphology, proliferation, or a specific signaling pathway).
Possible Causes & Troubleshooting Steps:
-
Off-Target Effect:
-
Action: Perform a selectivity screen against a panel of receptors and kinases.
-
Action: Test this compound in a PPARγ-knockout/knockdown cell line to see if the effect persists.
-
-
Compound Purity/Integrity:
-
Action: Verify the purity of your this compound stock using techniques like HPLC-MS.
-
Action: Ensure proper storage of the compound to prevent degradation.
-
-
Cell-Specific Context:
-
Action: The observed phenotype might be specific to the cell line or experimental conditions. Compare your results with data from other cell types.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
This compound shows a desired effect in vitro, but in vivo studies reveal unexpected outcomes (e.g., the weight gain observed in ob/ob mice).
Possible Causes & Troubleshooting Steps:
-
Pharmacokinetics/Metabolism:
-
Action: this compound may be metabolized in vivo to a species with a different activity profile. Conduct pharmacokinetic and metabolite identification studies.
-
-
Systemic vs. Cellular Effects:
-
Action: The in vivo effect may be a systemic response not captured in a simple cell culture model. The weight gain, for instance, is a systemic effect of PPARγ activation.
-
-
Dosing and Exposure:
-
Action: Ensure that the in vivo exposure levels are comparable to the effective concentrations used in vitro.
-
Issue 3: Difficulty in Confirming On-Target Engagement
You are unsure if the observed effects in your experiments are truly mediated by PPARγ.
Possible Causes & Troubleshooting Steps:
-
Lack of a Negative Control:
-
Action: Use a structurally similar but inactive analog of this compound as a negative control.
-
-
Confirmation with an Antagonist:
-
Action: Co-treat with a known PPARγ antagonist (e.g., T0070907). If the effect of this compound is blocked, it confirms on-target activity.
-
-
Direct Target Engagement Assay:
-
Action: Perform a cellular thermal shift assay (CETSA) or use a labeled version of this compound to demonstrate direct binding to PPARγ in cells.
-
Quantitative Data Summary
Table 1: Summary of this compound Interaction with PPARγ
| Parameter | Value | Reference |
| Target | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | [1] |
| Mechanism of Action | Partial Agonist | [1] |
| Transcriptional Activation | 60-80% of Rosiglitazone | [1] |
| Binding Stoichiometry | 1:1 with PPARγ | [1] |
| Primary Interaction Site | Primarily with Helix 3 of the Ligand Binding Domain | [1] |
Table 2: Hypothetical Selectivity Profile of a PPARγ Agonist (Example)
| Target | IC50 / EC50 (nM) |
| PPARγ | 150 |
| PPARα | >10,000 |
| PPARδ | >10,000 |
| LXRα | >10,000 |
| FXR | >10,000 |
| RXRα | >10,000 |
| Kinase Panel (100 kinases) | No significant inhibition at 10 µM |
Note: This table is a template. The actual selectivity profile of this compound needs to be determined experimentally.
Experimental Protocols
Protocol 1: PPARγ Transactivation Assay
This assay measures the ability of this compound to activate PPARγ-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
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Expression plasmid for a GAL4-PPARγ-LBD fusion protein
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Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene
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Transfection reagent
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This compound and a positive control (e.g., Rosiglitazone)
-
Luciferase assay reagent
Methodology:
-
Co-transfect the cells with the GAL4-PPARγ-LBD and UAS-luciferase plasmids.
-
After 24 hours, treat the cells with varying concentrations of this compound or the positive control.
-
Incubate for another 18-24 hours.
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Lyse the cells and measure luciferase activity using a luminometer.
-
Plot the dose-response curve to determine the EC50 value.
Protocol 2: In Vitro Kinase Selectivity Profiling (General Protocol)
This protocol outlines a general approach to assess the off-target effects of this compound on a panel of protein kinases.
Materials:
-
This compound
-
A panel of purified recombinant kinases
-
Substrate for each kinase (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Assay buffer
Methodology:
-
Perform kinase reactions in the presence of a fixed concentration of this compound (e.g., 1 µM and 10 µM).
-
Each reaction should contain the kinase, its substrate, ATP, and the compound.
-
Incubate the reactions to allow for substrate phosphorylation.
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Stop the reactions and quantify the amount of phosphorylated substrate. This can be done through various methods, such as filter binding assays for radiolabeled ATP or mobility shift assays.
-
Calculate the percentage of inhibition for each kinase at the tested concentrations of this compound.
Protocol 3: Assessing Adipocyte Differentiation
This assay evaluates the effect of this compound on the differentiation of pre-adipocytes into mature adipocytes, a key function of PPARγ activation.
Materials:
-
3T3-L1 pre-adipocyte cell line
-
Differentiation medium (containing insulin, dexamethasone, and IBMX)
-
This compound and a positive control (e.g., Rosiglitazone)
-
Oil Red O stain
Methodology:
-
Culture 3T3-L1 cells to confluence.
-
Induce differentiation by treating the cells with differentiation medium containing this compound or the positive control.
-
After 2-3 days, replace the medium with insulin-containing medium with the respective compounds.
-
Continue to culture for another 4-7 days, replenishing the medium every 2 days.
-
Fix the cells and stain with Oil Red O to visualize lipid droplet accumulation in mature adipocytes.
-
Quantify the staining by extracting the dye and measuring its absorbance.
Visualizations
Caption: PPARγ signaling pathway activation by this compound.
Caption: Experimental workflow for assessing off-target effects.
Caption: Troubleshooting logic for unexpected experimental results.
References
Technical Support Center: BVT.13 Biochemical Viability Test Kit
Disclaimer: The following information is based on the publicly available data for a product identified as the "Biochemical Viability Test (BVT) kit." The identifier "BVT.13" did not correspond to a specific chemical compound in the conducted search. This guide is constructed under the assumption that "this compound" refers to this testing kit.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the BVT kit components.
Frequently Asked Questions (FAQs)
Q1: What is the shelf life of the BVT kit?
A1: The overall shelf life of the BVT kit is 3 months, however, different components of the kit have distinct storage requirements that must be followed.[1]
Q2: What are the recommended storage conditions for the different kit components?
A2: The BVT kit consists of 8 microtubes. Tubes 1 through 5 and the control tube must be stored in a freezer at -20 to -15°C. Tubes 6 and 7 should be stored in a refrigerator at +2 to +8°C.[1]
Q3: How long is the prepared BVT stain stable?
A3: The prepared BVT stain is stable for 7 days when stored in the refrigerator. For longer-term storage, it can be kept in a freezer for up to 3 months.[1]
Q4: Are there any visual indicators of BVT stain degradation?
A4: Yes, the stain should be discarded if a bluish color develops or if sedimentation is observed.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected results | Improper storage of kit components. | Verify that all kit components have been stored at their recommended temperatures (see table below). |
| Degradation of the BVT stain. | Check the stain for any bluish discoloration or sediment. If present, discard and prepare a fresh stain.[1] Ensure the prepared stain has not exceeded its recommended storage time (7 days refrigerated, 3 months frozen).[1] | |
| Incorrect preparation of the BVT stain. | Review the protocol for preparing the BVT stain to ensure the correct ratios of components were used. | |
| Reduced signal or activity | Freeze-thaw cycles of reagents. | Aliquot reagents into smaller, single-use volumes to avoid repeated freezing and thawing. |
| Expired kit. | Check the expiration date of the BVT kit and its individual components. Do not use expired reagents. |
Data on Storage and Stability
| Component | Storage Temperature | Shelf Life | Notes |
| BVT Kit (Tubes 1-5, Control) | -20 to -15°C (Freezer) | 3 months | --- |
| BVT Kit (Tubes 6 & 7) | +2 to +8°C (Refrigerator) | 3 months | --- |
| Prepared BVT Stain | +2 to +8°C (Refrigerator) | 7 days | Discard if bluish color or sedimentation develops.[1] |
| Prepared BVT Stain | Freezer | 3 months | --- |
Experimental Protocols
Protocol for Preparation of BVT Stain:
The provided documentation indicates that the BVT stain is prepared by dissolving the kit's reagents in an aqueous buffer. While the exact, detailed ratios for all applications are noted as having a broad acceptable range, it is crucial to follow the specific instructions provided with your BVT kit. For certain applications, such as with spider eggs, a specific 1:10 ratio is required.[1] Always refer to the manufacturer's manual for the precise protocol relevant to your specimen.
Visual Guides
Below are diagrams to assist in the proper handling and troubleshooting of the BVT kit.
Caption: Recommended storage workflow for BVT kit components and prepared stain.
Caption: Logical workflow for troubleshooting inconsistent BVT kit results.
References
How to minimize variability in BVT.13 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving BVT.13, a partial PPARγ agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic partial agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[1] As a partial agonist, this compound binds to and activates PPARγ, but elicits a submaximal response compared to full agonists like rosiglitazone. Its mechanism involves binding to the ligand-binding domain of PPARγ, leading to conformational changes that modulate the transcription of target genes.
Q2: What are the most common sources of variability in this compound experiments?
A2: Variability in this compound experiments can arise from several factors, including:
-
Cell-based factors: Cell line authenticity, passage number, cell density at plating, and overall cell health can significantly impact results.
-
Reagent quality and handling: The purity, storage, and handling of this compound and other reagents are critical. Inconsistent batch-to-batch quality of reagents like serum can also introduce variability.
-
Experimental procedure: Minor deviations in incubation times, concentrations, and pipetting techniques can lead to significant differences in outcomes.
-
Assay-specific factors: For reporter assays, transfection efficiency and reporter plasmid quality are major sources of variation. For gene expression analysis, RNA quality and reverse transcription efficiency are crucial.
Q3: How can I ensure the quality and stability of my this compound compound?
A3: To ensure the quality of your this compound compound, it is recommended to:
-
Source it from a reputable supplier and obtain a certificate of analysis.
-
Store the compound as recommended by the supplier, typically desiccated at a low temperature and protected from light.
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Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Before use, visually inspect the stock solution for any precipitation.
Troubleshooting Guides
High Variability in Luciferase Reporter Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding and verify its calibration. |
| Pipetting errors during treatment | Use calibrated pipettes and be consistent with your technique. Prepare a master mix of the treatment dilutions to add to the wells. | |
| Edge effects in the plate | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| Inconsistent results between experiments | Variation in transfection efficiency | Optimize your transfection protocol and keep the conditions (e.g., DNA:transfection reagent ratio, incubation time) consistent. Use a positive control for transfection (e.g., a constitutively active reporter plasmid) to monitor efficiency. |
| Differences in cell passage number | Use cells within a consistent and narrow passage number range for all experiments. | |
| Batch-to-batch variation in serum | If possible, use a single, large batch of serum for a series of experiments or pre-test new batches. | |
| Low signal-to-noise ratio | Low reporter gene expression | Ensure your reporter construct has a strong and appropriate promoter for your cell type. |
| Inefficient cell lysis or luciferase reaction | Use a validated lysis buffer and ensure the luciferase substrate is fresh and properly stored. Allow the plate to equilibrate to room temperature before adding the luciferase reagent. |
Inconsistent Gene Expression Results (qPCR)
| Problem | Potential Cause | Recommended Solution |
| Variable Ct values for housekeeping genes | Inconsistent RNA isolation or quality | Use a standardized RNA isolation protocol and assess RNA quality (e.g., using a Bioanalyzer) before proceeding with reverse transcription. |
| Inaccurate RNA quantification | Use a reliable method for RNA quantification (e.g., a fluorometric assay like Qubit) rather than UV spectroscopy alone. | |
| Pipetting errors during reverse transcription or qPCR setup | Use calibrated pipettes and prepare master mixes for both the reverse transcription and qPCR reactions. | |
| Poor amplification efficiency | Suboptimal primer design | Design and validate primers to ensure they have high efficiency (90-110%) and specificity. |
| Presence of inhibitors in the RNA sample | Ensure the RNA is free of contaminants from the isolation procedure (e.g., salts, ethanol). | |
| No or low induction of target genes | This compound concentration is too low or too high | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing your target genes. |
| Inappropriate time point for analysis | Conduct a time-course experiment to identify the peak of target gene expression after this compound treatment. |
Experimental Protocols
Protocol 1: this compound Dose-Response using a PPARγ Luciferase Reporter Assay
This protocol outlines a typical experiment to determine the dose-dependent activation of PPARγ by this compound using a luciferase reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
PPARγ expression plasmid
-
Luciferase reporter plasmid with a PPAR response element (PPRE)
-
Transfection reagent
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count HEK293T cells.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Transfection:
-
Prepare a transfection mix containing the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid according to the manufacturer's protocol for your transfection reagent.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in serum-free DMEM. A typical concentration range to test would be from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the transfection medium and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate for another 24 hours.
-
-
Luciferase Assay:
-
Remove the treatment medium.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay kit.
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) if used.
-
Plot the normalized luciferase activity against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Quantitative PCR (qPCR) for PPARγ Target Gene Expression
This protocol describes how to measure the expression of PPARγ target genes in response to this compound treatment.
Materials:
-
Adipocytes or another relevant cell type
-
6-well tissue culture plates
-
This compound
-
DMSO (vehicle control)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., FABP4, CD36) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to reach the desired confluency or differentiation state.
-
Treat the cells with the desired concentration of this compound or DMSO vehicle for a predetermined amount of time (e.g., 24 hours).
-
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, primers, and qPCR master mix.
-
Run the qPCR reaction using a standard cycling protocol.
-
Data Analysis:
-
Determine the Ct values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the expression levels in this compound-treated samples to the vehicle-treated controls.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a PPARγ Reporter Assay
| This compound Concentration (nM) | Log [this compound] | Normalized Luciferase Activity (RLU) | Standard Deviation |
| 0 (Vehicle) | - | 1.0 | 0.1 |
| 1 | 0 | 1.5 | 0.2 |
| 10 | 1 | 5.2 | 0.6 |
| 100 | 2 | 15.8 | 1.8 |
| 1000 | 3 | 25.1 | 2.5 |
| 10000 | 4 | 28.3 | 3.1 |
Table 2: Example qPCR Data for PPARγ Target Gene Expression
| Treatment | Target Gene | Fold Change vs. Vehicle | Standard Error |
| This compound (1 µM) | FABP4 | 4.5 | 0.5 |
| This compound (1 µM) | CD36 | 3.2 | 0.4 |
| Rosiglitazone (1 µM) | FABP4 | 8.1 | 0.9 |
| Rosiglitazone (1 µM) | CD36 | 6.7 | 0.7 |
Visualizations
Caption: this compound activates the PPARγ signaling pathway.
Caption: Workflow for a this compound luciferase reporter assay.
References
Interpreting unexpected results with BVT.13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BVT.13, a selective Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) partial agonist.
Frequently Asked Questions (FAQs)
Q1: We observed improved metabolic parameters (reduced glucose, triglycerides) in our animal models treated with this compound, but also unexpected weight gain. Is this a known effect?
A1: Yes, this is a documented finding. While this compound has been shown to significantly reduce fasting plasma glucose, triglycerides, and plasma insulin, it has also been observed to cause weight gain in ob/ob mice.[1] This is a key differentiating factor from some other PPARγ modulators and is an important consideration in interpreting experimental outcomes. The weight gain may be associated with fluid retention or increased adipogenesis, common side effects of PPARγ activation.
Q2: The transcriptional activation of our target genes with this compound is lower than what we see with a full PPARγ agonist like rosiglitazone. Is our experiment failing?
A2: Not necessarily. This compound is a partial agonist of PPARγ. Its transcriptional response has been reported to be approximately 60-80% of that of the full agonist rosiglitazone in reporter gene assays.[1] This is an expected outcome due to its distinct mechanism of action. This compound binds to PPARγ but does not stabilize helix H12 to the same extent as full agonists, leading to a submaximal transcriptional activation.[1]
Q3: We are not observing significant recruitment of co-activators in our co-immunoprecipitation (Co-IP) or FRET assays with this compound. Why is that?
A3: This is consistent with the known mechanism of some partial PPARγ agonists. Studies have shown that partial agonists like this compound may not induce significant binding or displacement of PPARγ co-regulators.[1] This suggests that the recruitment of co-activators is not essential for the signaling pathways activated by this class of partial agonists, unlike full PPARγ agonists.[1]
Q4: Can this compound affect PPARγ phosphorylation?
A4: Yes, this compound has been shown to act as a blocker of S273 (serine 273) phosphorylation on PPARγ.[1] This is a significant aspect of its activity, as the phosphorylation of this residue is correlated with obesity and insulin resistance.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based reporter assays
| Potential Cause | Troubleshooting Step |
| Cell Line Viability | Perform a cell viability assay (e.g., MTT, Trypan Blue) to ensure that the concentrations of this compound used are not cytotoxic. |
| Ligand Degradation | Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) for each experiment. Store stock solutions at the recommended temperature. |
| Transfection Efficiency | Optimize transfection protocols for your specific cell line. Use a positive control reporter plasmid (e.g., CMV-driven luciferase) to assess transfection efficiency. |
| Serum in Media | Fatty acids and other components in serum can activate PPARγ. For acute treatments, consider using serum-free or charcoal-stripped serum media to reduce background activation. |
| Inappropriate Controls | Always include a vehicle control (e.g., DMSO), a positive control (e.g., rosiglitazone), and a negative control (e.g., an inactive compound). |
Issue 2: Unexpected phenotypic changes in animal studies
| Potential Cause | Troubleshooting Step |
| Off-target Effects | While this compound is a PPARγ agonist, off-target effects can never be fully excluded. Consider using a structurally unrelated PPARγ partial agonist as a comparator. |
| Dosing and Formulation | Ensure accurate dosing and appropriate vehicle for administration. Poor solubility or stability of the formulation can lead to variable exposure. |
| Animal Strain and Diet | The metabolic phenotype of different rodent strains can vary. Ensure the chosen strain and diet are appropriate for the study of metabolic disease. |
| Fluid Retention | As noted, weight gain can be a side effect. Monitor for signs of edema and consider measuring body composition to differentiate between fat mass and fluid retention. |
Experimental Protocols
PPARγ Luciferase Reporter Assay
Objective: To quantify the activation of PPARγ by this compound in a cell-based assay.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T, Caco-2) in a 96-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs). A Renilla luciferase vector can be co-transfected for normalization.
-
Treatment: After 24 hours, replace the medium with a medium containing this compound at various concentrations. Include a vehicle control and a positive control (rosiglitazone).
-
Lysis and Measurement: After 16-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction relative to the vehicle control against the concentration of this compound.
Visualizations
Signaling Pathways
References
BVT.13 Cytotoxicity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for assessing the cytotoxicity of BVT.13 in various cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant signaling pathways to facilitate smooth and accurate experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the cytotoxicity assessment of this compound.
Q1: My initial screening with a tetrazolium-based assay (e.g., MTT) shows variable and inconsistent results. What could be the cause?
A1: Inconsistent results in MTT assays can stem from several factors. Firstly, ensure that your this compound stock solution is properly solubilized and does not precipitate in the culture medium, as this can interfere with absorbance readings.[1] Secondly, variability in cell seeding density can significantly impact results; it is crucial to perform a cell titration experiment to determine the optimal cell number for your specific cell line.[2] Lastly, the incubation time with the MTT reagent is critical and should be optimized (typically 1-4 hours) to allow for sufficient formazan formation without causing cytotoxicity from the reagent itself.[2]
Q2: I am observing high background absorbance in my control wells. How can I troubleshoot this?
A2: High background absorbance can be due to several reasons. If your culture medium contains phenol red, it can interfere with the absorbance reading of the formazan product.[2] Consider using a phenol red-free medium during the MTT incubation step. Contamination of the culture with bacteria or yeast can also lead to high background, as they can reduce the tetrazolium salt. Regularly check your cultures for any signs of contamination. Finally, ensure that the solubilization solution is added correctly and the formazan crystals are fully dissolved before reading the plate.[1]
Q3: My results suggest that this compound is inducing cell death, but I am unsure if it is through apoptosis or necrosis. How can I differentiate between the two?
A3: To distinguish between apoptosis and necrosis, you can use a combination of assays. An Annexin V-FITC/Propidium Iodide (PI) assay is a common method where early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both. Additionally, you can measure the activity of key apoptotic enzymes like caspases. For example, a caspase-3 activity assay can confirm the involvement of this executioner caspase in the cell death process.[3][4]
Q4: I am not seeing a dose-dependent cytotoxic effect with this compound. What should I check?
A4: A lack of a clear dose-response curve can be due to several experimental factors. Verify the accuracy of your serial dilutions of this compound. It is also possible that the concentration range you have selected is not appropriate for the cell line being tested. You may need to broaden the concentration range to include both higher and lower concentrations. Additionally, the exposure time might be insufficient for the cytotoxic effects to manifest. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in different cancer cell lines to illustrate how such data can be presented.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | MTT | 48 | 25.5 |
| LNCaP | Prostate Cancer | MTT | 48 | 32.1 |
| HT-29 | Colon Cancer | MTT | 48 | 45.8 |
| A549 | Lung Cancer | LDH | 72 | 18.9 |
| PC-3 | Prostate Cancer | Apoptosis | 72 | 15.3 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the steps for assessing cell viability based on the metabolic conversion of MTT to formazan.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well microplate
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[1]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).[1]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Visually confirm the formation of purple formazan crystals.[1]
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[1]
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well microplate
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and appropriate controls for the desired time period.
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reagents to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.
Signaling Pathways and Experimental Workflows
This compound and PPARγ Signaling Pathway
This compound is known to be a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[5] PPARs are transcription factors that regulate gene expression involved in lipid and glucose metabolism.[6] The binding of this compound to PPARγ can modulate the transcription of target genes, which may indirectly influence cell proliferation and survival pathways.
Caption: this compound activation of the PPARγ signaling pathway.
General Cytotoxicity Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like this compound.
Caption: Standard workflow for in vitro cytotoxicity assessment.
Apoptosis vs. Necrosis Differentiation Workflow
This diagram outlines the logical flow for determining the mode of cell death induced by this compound.
Caption: Differentiating apoptosis and necrosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of cancer growth and induction of apoptosis by BGP-13 and BGP-15, new calcipotriene-derived vitamin D3 analogs, in-vitro and in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Lot-to-Lot Variability of BVT.13: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to understanding, troubleshooting, and managing the potential lot-to-lot variability of BVT.13, a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Ensuring experimental reproducibility is critical, and this resource is designed to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic small molecule that acts as a partial agonist for PPARγ, a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[1][2] Unlike full agonists, this compound induces a unique conformational change in the PPARγ receptor, leading to a distinct downstream signaling profile.[1] It has been shown to reduce fasting plasma glucose, triglycerides, and insulin levels in preclinical models.[1]
Q2: What is lot-to-lot variability and why is it a concern for a compound like this compound?
Lot-to-lot variability refers to the minor chemical and physical differences that can occur between different manufacturing batches of the same compound.[3][4] For a specific modulator like this compound, even subtle variations in purity, isomeric ratio, or the presence of trace impurities could significantly impact its biological activity, leading to inconsistent experimental outcomes.[3][5]
Q3: What are the potential sources of lot-to-lot variability for this compound?
Sources of variability in the synthesis of chemical compounds like this compound can include:
-
Purity: Differences in the final purity percentage of the compound.
-
Impurity Profile: Presence of different types or quantities of synthetic byproducts or residual solvents.
-
Starting Materials: Variations in the quality or source of the initial chemical building blocks.[3]
-
Reaction Conditions: Minor fluctuations in temperature, pressure, or reaction time during synthesis.[3]
-
Purification Processes: Differences in chromatography, crystallization, or filtration methods.[3]
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Storage and Handling: Exposure to light, temperature fluctuations, or moisture can lead to degradation.[3]
Q4: We're seeing a weaker or no effect with a new lot of this compound compared to our previous batch. What could be the cause?
A diminished effect with a new lot of this compound could be due to several factors:
-
Lower Purity/Potency: The new lot may have a lower concentration of the active compound.
-
Presence of Antagonistic Impurities: An impurity in the new batch could be interfering with this compound's binding to PPARγ.
-
Degradation: The compound may have degraded due to improper storage or handling.
-
Incorrect Concentration: Errors in weighing or dissolving the compound.
Q5: Our recent experiments with a new lot of this compound are showing unexpected off-target effects. Why might this be happening?
Unexpected off-target effects could be caused by:
-
Presence of Active Impurities: The new lot may contain impurities that have their own biological activity, independent of PPARγ.
-
Altered Receptor Selectivity: While unlikely, significant changes in the compound's structure could theoretically alter its binding to other receptors.
Troubleshooting Guides
Issue 1: Reduced Potency or Inconsistent Activity
If you observe a significant decrease in the expected biological effect of this compound with a new lot, follow this troubleshooting workflow:
Troubleshooting Workflow for Reduced Potency
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocol: PPARγ Reporter Gene Assay
This assay quantitatively measures the activation of the PPARγ receptor by this compound.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) that has been transiently or stably transfected with two plasmids:
-
A PPARγ expression vector.
-
A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
-
Compound Treatment:
-
Prepare stock solutions of the old and new lots of this compound in a suitable solvent (e.g., DMSO).
-
Seed the transfected cells in a 96-well plate.
-
After 24 hours, treat the cells with a serial dilution of each this compound lot. Include a vehicle control (DMSO) and a positive control (e.g., rosiglitazone).
-
-
Luciferase Assay:
-
After 18-24 hours of incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Plot the dose-response curves for both lots of this compound and compare their EC50 values.
-
| Parameter | Description |
| Cell Line | HEK293T or HepG2 |
| Plasmids | PPARγ expression vector, PPRE-luciferase reporter |
| Controls | Vehicle (DMSO), Positive (Rosiglitazone) |
| Readout | Luciferase activity (luminescence) |
| Analysis | Dose-response curve, EC50 calculation |
Issue 2: Unexpected Biological Observations
If you are observing off-target effects or other unexpected biological responses, it is crucial to assess the purity and identity of the new this compound lot.
Experimental Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Purity Assessment
This method separates and identifies the components of a sample, allowing for the quantification of this compound and the detection of any impurities.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the new lot of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a similar stock solution of a previously validated, "gold standard" lot if available.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., 254 nm) and a mass spectrometer.
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and all impurities in the chromatogram.
-
Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Compare the chromatograms and mass spectra of the new lot and the reference lot, paying close attention to the number, relative abundance, and mass-to-charge ratio (m/z) of any impurity peaks.
-
| Parameter | Description |
| Technique | HPLC-MS |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% formic acid |
| Detection | UV and Mass Spectrometry |
| Analysis | Peak area integration, comparison to reference lot |
This compound Signaling Pathway
This compound acts as a partial agonist of PPARγ. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of target gene expression.
PPARγ Signaling Pathway
Caption: Simplified signaling pathway of this compound via PPARγ activation.
Managing Lot-to-Lot Variability: Best Practices
-
Qualify New Lots: Never assume a new lot will perform identically to a previous one. Always perform a bridging study or qualification experiment.
-
Request and Review the Certificate of Analysis (CoA): While not always fully comprehensive, the CoA provides essential information on purity and identity.
-
Maintain a Reference Lot: If possible, store a small amount of a "gold standard" lot to use for comparison when qualifying new batches.
-
Standardized Operating Procedures (SOPs): Use consistent protocols for compound handling, storage, and preparation to minimize experimental error.
-
Communicate with the Supplier: If you encounter issues, provide your supplier with detailed data to help them investigate the problem.
By implementing these troubleshooting guides and best practices, researchers can mitigate the risks associated with lot-to-lot variability of this compound and ensure the continued integrity and reproducibility of their experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lot-to-Lot Variance in Immunoassays-Causes, Consequences, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
BVT.13 vs. Rosiglitazone: A Comparative Guide to PPARγ Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of BVT.13 and rosiglitazone, two key modulators of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a critical nuclear receptor in metabolic disease and inflammation. This document summarizes their mechanisms of action, quantitative performance data, and the experimental protocols used for their characterization, supported by visualizations of key pathways and workflows.
Introduction to PPARγ Agonists
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity. Its activation has been a cornerstone in the therapeutic strategy for type 2 diabetes. Rosiglitazone, a member of the thiazolidolidinedione (TZD) class, is a well-characterized full agonist of PPARγ. This compound, a newer compound, is classified as a selective partial agonist, offering a potentially different therapeutic profile. Understanding the nuances of their interaction with PPARγ is crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.
Mechanism of Action: Full vs. Partial Agonism
Rosiglitazone, as a full agonist, binds to the ligand-binding pocket (LBP) of the PPARγ ligand-binding domain (LBD). This binding induces a conformational change, most notably stabilizing a region known as helix 12 (H12). This stabilization is critical for the recruitment of coactivators, leading to robust transcriptional activation of PPARγ target genes.[1]
In contrast, this compound exhibits partial agonism through a distinct binding mechanism. It interacts primarily with helix H3 of the LBD and does not stabilize helix H12.[2] This alternative binding mode results in a submaximal transcriptional response compared to full agonists. It is suggested that partial agonists like this compound may not induce the significant binding or displacement of co-regulators, indicating a different signaling pathway compared to full agonists.[2]
Quantitative Performance Comparison
| Parameter | This compound | Rosiglitazone | Reference |
| Agonist Type | Partial Agonist | Full Agonist | [2][3] |
| Binding Site Interaction | Primarily Helix H3, does not stabilize Helix H12 | Stabilizes Helix 12 | [2] |
| Transcriptional Activation | 60-80% of rosiglitazone's activity | 100% (Reference) | [2] |
| EC50 (PPARγ Reporter Assay) | Not available in a direct comparison | ~60 nM | |
| Binding Affinity (Ki or Kd) | Not available in a direct comparison | Kd: ~40 nM; IC50: 4-12 nM | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
PPARγ Activation Signaling Pathway
Caption: Comparative signaling pathways of Rosiglitazone and this compound in PPARγ activation.
Experimental Workflow: PPARγ Competitive Binding Assay
References
- 1. Insights into Dynamic Mechanism of Ligand Binding to Peroxisome Proliferator-Activated Receptor γ toward Potential Pharmacological Applications [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosiglitazone Requires Hepatocyte PPARγ Expression to Promote Steatosis in Male Mice With Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
BVT.13: A Comparative Analysis of its Efficacy as a PPARγ Partial Agonist
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of BVT.13 with other peroxisome proliferator-activated receptor gamma (PPARγ) partial agonists, supported by experimental data and methodologies.
Peroxisome proliferator-activated receptor gamma (PPARγ) has emerged as a critical therapeutic target for metabolic diseases, particularly type 2 diabetes. Full agonists of PPARγ, such as thiazolidinediones (TZDs), have demonstrated potent insulin-sensitizing effects. However, their clinical use has been hampered by adverse effects, including weight gain and fluid retention. This has spurred the development of selective PPARγ modulators (SPPARγMs), particularly partial agonists, which aim to retain the therapeutic benefits while mitigating the side effects associated with full agonism. This compound, a member of the 5-substituted 2-benzoylaminobenzoic acid class, is one such partial agonist. This guide provides a comparative overview of the efficacy of this compound against other notable PPARγ partial agonists, supported by available experimental data.
Quantitative Comparison of PPARγ Agonist Activity
The efficacy of PPARγ agonists is primarily assessed through their binding affinity to the receptor and their ability to activate the transcription of target genes. The following tables summarize key quantitative data for this compound and other relevant PPARγ partial and full agonists.
| Compound | Type | Binding Affinity (Kᵢ/Kₒ) | Transactivation Efficacy (% of Rosiglitazone) | Reference |
| This compound | Partial Agonist | Data Not Available | 60-80% | [1][2] |
| MRL-24 | Partial Agonist | Data Not Available | ~20% | [2] |
| INT131 | Partial Agonist | ~10 nM (Kᵢ) | ~10% | [3] |
| Telmisartan | Partial Agonist | Data Not Available | 25-30% | |
| Amorfrutin B | Partial Agonist | 19 nM (Kₒ) | Data Not Available | |
| Rosiglitazone | Full Agonist | ~30-60 nM (Kᵢ) | 100% |
Table 1: In Vitro Efficacy of PPARγ Agonists. This table provides a comparative summary of the binding affinity and transactivation efficacy of this compound and other selected PPARγ partial agonists, with the full agonist Rosiglitazone included for reference.
In Vivo Efficacy and Phenotypic Outcomes
Preclinical studies in animal models of metabolic disease provide crucial insights into the therapeutic potential and side-effect profiles of PPARγ partial agonists.
| Compound | Animal Model | Key Findings | Side Effects | Reference |
| This compound | ob/ob mice | Significant reduction in fasting plasma glucose, triglycerides, plasma insulin, and free fatty acids. | Weight gain | [1] |
| INT131 | Zucker (fa/fa) rats | Improved glucose tolerance, similar to Rosiglitazone. | Less effect on heart and lung weights, weight gain, hemodilution, and plasma volume compared to Rosiglitazone. | [3] |
Table 2: In Vivo Effects of this compound and INT131. This table summarizes the observed effects of this compound and INT131 in rodent models of obesity and insulin resistance.
Signaling Pathways and Experimental Workflows
The mechanism of action of PPARγ agonists involves ligand binding, receptor activation, and the subsequent regulation of target gene expression. Partial agonists are thought to induce a distinct conformational change in the receptor compared to full agonists, leading to a differential recruitment of coactivator proteins and a modified transcriptional output.
Figure 1: Simplified signaling pathway of PPARγ activation by an agonist like this compound.
The evaluation of these compounds relies on a series of established in vitro and in vivo experimental procedures.
Figure 2: General experimental workflow for evaluating the efficacy of PPARγ partial agonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to characterize PPARγ agonists.
PPARγ Competitive Binding Assay
This assay determines the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).
-
Principle: A fluorescently labeled PPARγ ligand (tracer) and a test compound compete for binding to the PPARγ LBD. The displacement of the tracer by the test compound is measured, typically using fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Reagents: Purified recombinant PPARγ LBD, fluorescently labeled PPARγ ligand, test compound, and assay buffer.
-
Procedure:
-
A constant concentration of PPARγ LBD and the fluorescent tracer are incubated in a microplate.
-
Serial dilutions of the test compound are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence signal is measured using a plate reader.
-
-
Data Analysis: The concentration of the test compound that displaces 50% of the fluorescent tracer (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
PPARγ Transactivation Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.
-
Principle: Cells are co-transfected with two plasmids: one expressing a chimeric receptor consisting of the GAL4 DNA-binding domain fused to the PPARγ LBD, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). Activation of the PPARγ LBD by a ligand leads to the expression of luciferase, which can be quantified.
-
Cell Line: A suitable mammalian cell line, such as HEK293 or CHO cells.
-
Procedure:
-
Cells are seeded in a multi-well plate and co-transfected with the expression and reporter plasmids.
-
After an incubation period to allow for plasmid expression, the cells are treated with serial dilutions of the test compound. A full agonist like rosiglitazone is used as a positive control.
-
Following treatment, the cells are lysed, and luciferase activity is measured using a luminometer.
-
-
Data Analysis: The dose-response curve for the test compound is generated, and the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal efficacy (Eₘₐₓ) relative to the full agonist are determined.
Conclusion
This compound demonstrates characteristics of a potent PPARγ partial agonist with significant in vivo efficacy in improving key metabolic parameters in a preclinical model of obesity and diabetes. Its transcriptional activation profile, being higher than that of some other partial agonists like MRL-24 and INT131, suggests a distinct interaction with the PPARγ receptor. However, the observation of weight gain in the ob/ob mouse model, a side effect typically associated with full agonists, warrants further investigation into its specific mechanism of action and overall therapeutic window. A comprehensive understanding of the structure-activity relationships and the precise molecular interactions of this compound with the PPARγ LBD will be crucial for optimizing its therapeutic potential and minimizing undesirable effects. Further comparative studies employing a standardized set of in vitro and in vivo assays are necessary to definitively position this compound within the landscape of emerging SPPARγMs.
References
Validating the On-Target Effects of BVT.13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of BVT.13, a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), with the full agonist rosiglitazone. The information presented is based on available experimental data to assist researchers in evaluating its potential therapeutic applications.
Performance Comparison: this compound vs. Rosiglitazone
This compound is a selective PPARγ partial agonist, exhibiting a transcriptional output that is approximately 60-80% of that of the full agonist rosiglitazone in PPRE (Peroxisome Proliferator Response Element) transcriptional reporter assays.[1][2] This characteristic suggests a more modulated activation of the PPARγ pathway compared to full agonists.
In Vitro Transcriptional Activity
| Compound | Target | Transcriptional Activation (vs. Vehicle) | Relative Efficacy (vs. Rosiglitazone) |
| This compound | PPARγ | Potent agonist in cell-based reporter gene assays | ~60-80% |
| Rosiglitazone | PPARγ | Full agonist | 100% |
Data synthesized from PPRE transcriptional reporter gene assays.[1][2]
In Vivo Efficacy in ob/ob Mice
A study in ob/ob mice, a model for obesity and type 2 diabetes, demonstrated the anti-diabetic effects of this compound. After 7 days of treatment, the following changes in fasting plasma levels were observed compared to a vehicle control group.
| Parameter | Vehicle | This compound (100 µmol/kg) | Rosiglitazone (Reference) |
| Glucose (mg/dL) | ~250 | ~150 (Significant Reduction) | Significant Reduction |
| Insulin (ng/mL) | ~25 | ~5 (Significant Reduction) | Significant Reduction |
| Triglycerides (mg/dL) | ~200 | ~100 (Significant Reduction) | Significant Reduction |
| Free Fatty Acids (mmol/L) | ~1.5 | ~0.75 (Significant Reduction) | Significant Reduction |
| Body Weight | Baseline | Increased | Increased |
Data is approximated from graphical representations in the cited study.[3] this compound was shown to significantly reduce fasting plasma glucose, insulin, triglycerides, and free fatty acids; however, similar to rosiglitazone, it also led to weight gain.[2][3]
Mechanism of Action: Differentiated PPARγ Modulation
This compound belongs to a class of 5-substituted 2-benzoylaminobenzoic acids (2-BABAs).[4] X-ray crystallography studies have revealed that this compound binds to the PPARγ ligand-binding domain (LBD) in a 1:1 stoichiometry.[2] Crucially, its binding primarily involves interactions with helix H3 and does not directly interact with helix H12, which is a characteristic interaction for full agonists like rosiglitazone.[2] This alternative binding mode is thought to underlie its partial agonist activity. It has been suggested that the recruitment of co-activators may not be essential for the signaling pathways activated by partial agonists such as this compound, distinguishing them from full agonists.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PPARγ signaling pathway and a general workflow for evaluating PPARγ agonists.
Experimental Protocols
Transcriptional Activation Reporter Gene Assay
-
Cell Line: CaCo-2/TC7 cells.
-
Transfection: Cells are transiently transfected with a 4xGAL4-RE luciferase reporter construct and a GAL4-PPARγ Ligand Binding Domain (LBD) fusion construct.
-
Treatment: Transfected cells are treated with serial dilutions of this compound or a reference compound (e.g., rosiglitazone).
-
Analysis: Luciferase activity is measured to determine the fold induction of agonist-induced activity compared to a vehicle control.[2]
In Vivo Study in ob/ob Mice
-
Animal Model: Male ob/ob mice.
-
Acclimation: Mice are acclimated for a week before the start of the study.
-
Dosing: this compound is administered orally once daily for 7 days. A vehicle control group and a positive control group (e.g., rosiglitazone) are included.
-
Fasting: Mice are fasted for 4 hours before blood sampling.
-
Sample Collection: Blood samples are collected for the analysis of plasma glucose, insulin, triglycerides, and free fatty acids.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as one-way analysis of variance (ANOVA) followed by Bonferroni's multiple comparison test for glucose levels, and the Kruskal-Wallis test followed by Dunn's multiple comparison test for insulin, triglyceride, and free fatty acid levels.[3]
Conclusion
This compound demonstrates a distinct profile as a partial PPARγ agonist, offering a potential therapeutic avenue with a more modulated activity compared to full agonists like rosiglitazone. Its ability to improve metabolic parameters in a preclinical model of type 2 diabetes validates its on-target effects. However, the observed weight gain warrants further investigation. The provided data and protocols offer a foundation for researchers to design further comparative studies to fully elucidate the therapeutic potential of this compound.
References
BVT.13: A Comparative Guide to its Selectivity Profile Against Other Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BVT.13's selectivity profile against other nuclear receptors. This compound is recognized as a selective partial agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose homeostasis and lipid metabolism.[1][2][3] Understanding its selectivity is crucial for assessing its therapeutic potential and off-target effects. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways and workflows.
Quantitative Selectivity Profile
The following table summarizes the available data on the activity of this compound against a panel of nuclear receptors, with the well-characterized full PPARγ agonist, Rosiglitazone, included for comparison.
| Compound | Nuclear Receptor | Agonist Activity (EC50/Kᵢ) | % Efficacy vs. Full Agonist | Reference |
| This compound | PPARγ | Data not available | 60-80% (vs. Rosiglitazone) | [4] |
| PPARα | Data not available | Data not available | ||
| PPARδ | Data not available | Data not available | ||
| LXRα | Data not available | Data not available | ||
| LXRβ | Data not available | Data not available | ||
| FXR | Data not available | Data not available | ||
| RXRα | Data not available | Data not available | ||
| Rosiglitazone | PPARγ | EC50: ~9-60 nM | 100% | [5] |
| PPARα | Inactive | - | ||
| PPARδ | Inactive | - | ||
| LXRα | Data not available | Data not available | ||
| LXRβ | Data not available | Data not available | ||
| FXR | Data not available | Data not available | ||
| RXRα | Data not available | Data not available |
Experimental Protocols
The data presented in this guide is typically generated using cell-based reporter gene assays. Below is a detailed methodology for a common experimental workflow used to determine the selectivity of a compound against a panel of nuclear receptors.
Cell-Based Nuclear Receptor Activation Assay
Objective: To determine the potency (EC50) and efficacy of a test compound (e.g., this compound) as an agonist for a specific nuclear receptor.
Principle: This assay utilizes engineered mammalian cells that co-express two key components:
-
A chimeric receptor protein consisting of the Ligand Binding Domain (LBD) of the target nuclear receptor (e.g., PPARγ, PPARα, LXR) fused to a Gal4 DNA-Binding Domain (DBD).
-
A reporter gene (e.g., Firefly Luciferase) under the control of a promoter containing Gal4 Upstream Activation Sequences (UAS).
When an agonist binds to the LBD of the chimeric receptor, the Gal4-DBD portion binds to the UAS, driving the expression of the luciferase reporter gene. The resulting luminescence is proportional to the level of nuclear receptor activation.
Materials:
-
Cell Line: HEK293T or other suitable mammalian cell line.
-
Expression Plasmids:
-
pCMV-Gal4-NR-LBD (where NR is the nuclear receptor of interest)
-
pUAS-Luciferase reporter plasmid
-
pRL-SV40 (Renilla luciferase for transfection control)
-
-
Transfection Reagent: Lipofectamine or similar.
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum and antibiotics.
-
Test Compound (this compound) and Reference Agonist (e.g., Rosiglitazone).
-
Luciferase Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10⁴ cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the Gal4-NR-LBD, UAS-Luciferase, and pRL-SV40 plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound or reference agonist. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the fold induction by dividing the normalized luciferase activity of the compound-treated wells by that of the vehicle control.
-
Plot the fold induction against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PPARγ signaling pathway and the experimental workflow for determining nuclear receptor selectivity.
Caption: PPARγ Signaling Pathway activated by this compound.
Caption: Workflow for Nuclear Receptor Selectivity Assay.
References
- 1. Identification and structural insight of an effective PPARγ modulator with improved therapeutic index for anti-diabetic drug discovery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Identification of a novel PPARγ modulator with good anti-diabetic therapeutic index via structure-based screening, optimization and biological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and structural insight of an effective PPARγ modulator with improved therapeutic index for anti-diabetic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Safety Implications of Modulating Nuclear Receptors: A Comprehensive Analysis from Non-Clinical and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
BVT.13: A Comparative Guide to its Activity in Primary Human Adipocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator, BVT.13, with other alternatives, focusing on its activity in primary human adipocytes. While direct experimental data on this compound's effects on glucose uptake and lipolysis in this specific cell type are limited in publicly available literature, this document synthesizes existing knowledge on this compound and compares its profile to the well-characterized full PPARγ agonist, rosiglitazone.
Executive Summary
This compound is a selective PPARγ partial agonist. In vitro studies have shown that its transcriptional response is approximately 60-80% of that of the full agonist rosiglitazone[1]. In vivo studies in ob/ob mice have demonstrated that this compound administration leads to a significant reduction in fasting plasma glucose, triglycerides, plasma insulin, and free fatty acids; however, this was accompanied by weight gain[1]. The following sections provide a detailed comparison with rosiglitazone, outline experimental protocols to directly assess this compound's activity in primary human adipocytes, and present relevant signaling pathways.
Data Presentation: this compound vs. Full PPARγ Agonists
Due to the lack of direct comparative studies of this compound in primary human adipocytes, this table contrasts the known activity of this compound with the established effects of the full PPARγ agonist, rosiglitazone, in relevant models.
| Feature | This compound | Rosiglitazone (Full PPARγ Agonist) | References |
| Mechanism of Action | Selective PPARγ Partial Agonist | Full PPARγ Agonist | [1] |
| Transcriptional Activity | 60-80% of rosiglitazone in PPARγ reporter gene assays | 100% (Reference) | [1] |
| Glucose Uptake in Primary Human Adipocytes | Data not available. Hypothesized to increase glucose uptake, but potentially to a lesser extent than full agonists. | Increases insulin-stimulated glucose uptake in visceral and subcutaneous adipocytes. | [2] |
| Lipolysis in Primary Human Adipocytes | Data not available. As a partial agonist, its effect on lipolysis is uncertain and requires direct investigation. | Decreases basal lipolysis but increases the expression of lipolytic enzymes such as Adipose Triglyceride Lipase (ATGL). | [3] |
| Gene Expression in Primary Human Adipocytes | Data not available. | Induces expression of UCP1, PLIN5, and FABP3. | [3] |
| In Vivo Effects (ob/ob mice) | Reduces plasma glucose, triglycerides, insulin, and FFAs. Causes weight gain. | Improves insulin sensitivity and glucose tolerance. Also associated with weight gain. | [1] |
Experimental Protocols
To directly assess the activity of this compound in primary human adipocytes, the following experimental protocols are recommended.
Isolation and Culture of Primary Human Preadipocytes
Primary human preadipocytes can be isolated from subcutaneous adipose tissue obtained from biopsies or elective surgeries. The tissue is minced and digested with collagenase. The resulting cell suspension is filtered and centrifuged to separate the stromal-vascular fraction (containing preadipocytes) from mature adipocytes. Preadipocytes are then plated and expanded in a suitable growth medium.
Differentiation of Primary Human Preadipocytes into Mature Adipocytes
Preadipocytes are grown to confluence and then induced to differentiate using a differentiation cocktail typically containing insulin, dexamethasone, isobutylmethylxanthine (IBMX), and a PPARγ agonist (e.g., rosiglitazone for positive control, or the experimental compound this compound). After a few days, the medium is switched to a maintenance medium containing insulin for the remainder of the differentiation period (typically 10-14 days).
Glucose Uptake Assay
The effect of this compound on glucose uptake in mature primary human adipocytes can be measured using a radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose.
Protocol:
-
Differentiated human adipocytes in 96-well plates are serum-starved for 2-4 hours.
-
Cells are then treated with various concentrations of this compound, a vehicle control, and a positive control (e.g., rosiglitazone or insulin) for a specified period.
-
2-deoxy-[³H]-glucose is added to each well and incubated for a short period (e.g., 10-15 minutes).
-
The reaction is stopped by washing the cells with ice-cold PBS.
-
Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter.
-
Glucose uptake is calculated and normalized to the protein content of each well.
Lipolysis Assay
The effect of this compound on lipolysis can be determined by measuring the release of glycerol or free fatty acids (FFAs) into the culture medium.
Protocol:
-
Mature primary human adipocytes are washed and incubated in a fresh assay buffer.
-
Cells are treated with different concentrations of this compound, a vehicle control, a positive control for lipolysis stimulation (e.g., isoproterenol), and a positive control for lipolysis inhibition (e.g., insulin).
-
After an incubation period (e.g., 2-4 hours), the culture medium is collected.
-
The concentration of glycerol or FFAs in the medium is measured using commercially available colorimetric or fluorometric assay kits.[4][5][6]
-
The results are normalized to the total cellular protein or DNA content.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PPARγ Signaling Pathway Activation by this compound and Full Agonists.
Caption: Workflow for Comparing this compound Activity in Primary Human Adipocytes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Differential effects of rosiglitazone and metformin on adipose tissue distribution and glucose uptake in type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rosiglitazone remodels the lipid droplet and britens human visceral and subcutaneous adipocytes ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of human subcutaneous adipocytes and measurement of lipolytic function induced by GIP or LY3437943 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saibou.jp [saibou.jp]
- 6. zen-bio.com [zen-bio.com]
A Side-by-Side Comparison of BVT.13 and Other Selective Peroxisome Proliferator-Activated Receptor-γ Modulators (SPPARMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational selective peroxisome proliferator-activated receptor-γ (PPARγ) modulator (SPPARM) BVT.13 with other notable SPPARMs and the full agonist rosiglitazone. The information is compiled from publicly available preclinical and clinical data to assist researchers in understanding the nuanced pharmacological profiles of these compounds.
Introduction to SPPARMs
Peroxisome proliferator-activated receptor-γ (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity. Full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs like rosiglitazone, are effective insulin sensitizers but are associated with undesirable side effects, including weight gain, fluid retention, and bone loss. Selective PPARγ modulators (SPPARMs) are a newer class of compounds designed to differentially modulate the receptor's activity, aiming to retain the therapeutic benefits while minimizing adverse effects. This is achieved through unique binding modes that result in distinct receptor conformations, leading to selective gene expression.[1]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other relevant SPPARMs, along with the full agonist rosiglitazone for reference.
Table 1: In Vitro Characterization of PPARγ Modulators
| Compound | Class | Binding Affinity (Ki/EC50) | Transactivation Potency (EC50) | Maximal Efficacy (% of Rosiglitazone) | Reference(s) |
| This compound | SPPARγM | EC50: 1300 nM | N/A | 60-80% | [2][3] |
| Rosiglitazone | Full Agonist | N/A | N/A | 100% (Reference) | [2] |
| Telmisartan | SPPARγM | N/A | N/A | 25-30% | [4] |
| Halofenate (HA) | SPPARγM | IC50: ~32 µM | N/A | Partial Agonist | [5][6] |
| PA-082 | SPPARγM | N/A | 260 nM | ~40% | [7] |
| GW0072 | SPPARγM | Ki: 70 nM | N/A | 15-20% | [8] |
N/A: Not available in the reviewed literature.
Table 2: In Vivo Effects of PPARγ Modulators in Animal Models
| Compound | Animal Model | Key Findings | Adverse Effects Noted | Reference(s) |
| This compound | ob/ob mice | Reduced fasting plasma glucose, triglycerides, and insulin. | Led to weight gain. | [9] |
| Rosiglitazone | Various | Potent insulin sensitization, glucose and lipid lowering. | Weight gain, fluid retention. | [10] |
| Telmisartan | Diet-induced obese mice | Improved insulin sensitivity without causing weight gain. | N/A | [1] |
| Halofenate | Zucker (fa/fa) rats | Insulin sensitization comparable to rosiglitazone without body weight increases. | N/A | [6][11] |
| PA-082 | N/A | N/A | N/A | |
| GW0072 | N/A | N/A | N/A |
N/A: Not available in the reviewed literature.
Table 3: Clinical Trial Status
| Compound | Highest Completed Phase | Key Findings | Reference(s) |
| This compound | No clinical trials found | N/A | |
| Rosiglitazone | Marketed | Effective for glycemic control in type 2 diabetes. | [10] |
| Telmisartan | Marketed (for hypertension) | Shows beneficial metabolic effects. High-dose treatment induces PPARγ target genes in humans. | [4][12] |
| Halofenate | Phase 3 (discontinued) | Lowered triglycerides and glucose in type 2 diabetic patients. | [11] |
| PA-082 | Preclinical | N/A | |
| GW0072 | Preclinical | N/A |
Experimental Protocols
PPARγ Ligand Binding Assay (Competitive Binding)
This assay measures the ability of a test compound to displace a known fluorescent or radiolabeled PPARγ ligand from the recombinant PPARγ ligand-binding domain (LBD).
-
Reagents: Purified recombinant human PPARγ-LBD, a high-affinity fluorescent or radiolabeled PPARγ ligand (e.g., [3H]rosiglitazone), test compounds, and assay buffer.
-
Procedure:
-
The PPARγ-LBD is incubated with the labeled ligand in the assay buffer.
-
Increasing concentrations of the unlabeled test compound (or a reference compound) are added.
-
The mixture is incubated to reach equilibrium.
-
The amount of bound labeled ligand is measured. For fluorescent ligands, fluorescence polarization is often used. For radioligands, scintillation counting is used after separating bound from free ligand.
-
-
Data Analysis: The data are plotted as the percentage of bound labeled ligand versus the log concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the labeled ligand) is determined. The Ki (inhibition constant) can be calculated from the IC50 value.[5]
PPARγ Transactivation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, COS-7) is used.
-
Plasmids:
-
An expression vector for a fusion protein containing the GAL4 DNA-binding domain and the PPARγ-LBD.
-
A reporter vector containing a luciferase gene under the control of a promoter with GAL4 upstream activation sequences (UAS).
-
A control vector expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Procedure:
-
Cells are transiently transfected with the plasmids.
-
After transfection, the cells are treated with various concentrations of the test compound or a reference agonist (e.g., rosiglitazone).
-
Cells are incubated for a specified period (e.g., 24 hours).
-
Cell lysates are prepared, and the activities of firefly and Renilla luciferase are measured using a luminometer.
-
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation relative to the vehicle control is plotted against the log concentration of the test compound. The EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy (relative to a full agonist) are determined.[11][13]
In Vivo Assessment of Glucose and Lipid Metabolism in Mouse Models
Animal models of obesity and type 2 diabetes, such as the ob/ob mouse or diet-induced obese mouse, are used to evaluate the in vivo efficacy of SPPARMs.
-
Animal Model: Male ob/ob mice, which are leptin-deficient and exhibit obesity, hyperglycemia, and insulin resistance.
-
Treatment: Animals are randomly assigned to treatment groups and receive the test compound (e.g., this compound) or vehicle daily by oral gavage for a specified duration (e.g., 7 days).
-
Parameters Measured:
-
Body Weight: Monitored daily.
-
Fasting Blood Glucose: Measured from tail vein blood after a period of fasting (e.g., 6 hours).
-
Fasting Plasma Insulin and Triglycerides: Blood is collected at the end of the study for analysis.
-
-
Procedure for Glucose and Insulin Measurement:
-
At the end of the treatment period, animals are fasted.
-
Blood samples are collected for the measurement of glucose using a glucometer and for plasma insulin and triglyceride levels using specific ELISA or colorimetric assays.
-
-
Data Analysis: The mean values for each parameter in the treatment groups are compared to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).[9][10][14]
Signaling Pathway Visualization
The differential activation of PPARγ by full agonists versus SPPARMs leads to distinct downstream signaling cascades. Full agonists typically induce a conformational change that strongly recruits coactivators, leading to the transcription of a broad range of target genes, including those involved in adipogenesis, which can contribute to side effects. In contrast, SPPARMs like this compound induce a unique receptor conformation that results in the recruitment of a selective set of cofactors, leading to the transcription of a more restricted set of genes, thereby separating the desired insulin-sensitizing effects from the adverse effects.
Caption: Differential PPARγ signaling by full agonists versus SPPARMs.
Conclusion
This compound demonstrates characteristics of a selective PPARγ modulator with partial agonist activity. Preclinical data suggest it can produce insulin-sensitizing effects; however, the observation of weight gain in ob/ob mice warrants further investigation to understand its full pharmacological profile and differentiate it from first-generation TZDs. The lack of publicly available clinical trial data for this compound currently limits its comparison with other SPPARMs that have progressed further in development, such as telmisartan, which is already on the market for a different indication but shows promising metabolic effects. The data presented in this guide underscore the importance of the SPPARM concept in developing safer insulin sensitizers and highlight the need for comprehensive head-to-head studies to fully elucidate the therapeutic potential of novel compounds like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Halofenate is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of telmisartan-derived PPARγ agonists: importance of moiety shift from position 6 to 5 on potency, efficacy and cofactor recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Unraveling the Atypical Binding of BVT.13 to PPARγ: A Crystallographic Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the crystallographic studies of BVT.13 in complex with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), contrasted with the binding of other well-characterized ligands, the full agonist rosiglitazone and the antagonist GW9662. This analysis is supported by experimental data to elucidate the unique structural basis of this compound's partial agonism.
This compound, a member of the 5-substituted 2-benzoylaminobenzoic acids (2-BABAs) class, has emerged as a partial agonist of PPARγ, a key regulator of glucose and lipid metabolism. Unlike full agonists such as rosiglitazone, this compound exhibits a distinct mechanism of action, which is rooted in its unique binding mode within the PPARγ ligand-binding domain (LBD). Crystallographic studies have been instrumental in revealing the molecular interactions that govern this difference, providing a foundation for the rational design of next-generation PPARγ modulators with improved therapeutic profiles.
Quantitative Comparison of Ligand Binding and Crystallographic Data
The following tables summarize the key quantitative data from crystallographic and binding affinity studies of this compound, rosiglitazone, and GW9662 with PPARγ.
| Ligand | PDB ID | Resolution (Å) | Method | Organism |
| This compound | 2Q6S | 2.40 | X-ray Diffraction | Homo sapiens |
| Rosiglitazone | 5YCP | - | X-ray Diffraction | Homo sapiens |
| GW9662 | 6MD2 | 2.20 | X-ray Diffraction | Homo sapiens |
Table 1: Crystallographic Data Summary. This table provides an overview of the publicly available crystal structures for each ligand in complex with PPARγ.
| Ligand | Binding Affinity (IC50, nM) | Binding Affinity (EC50, nM) | Binding Affinity (Kd, nM) | Transcriptional Activation (% of Rosiglitazone) |
| This compound | - | 1300[1] | - | 60-80%[2][3] |
| Rosiglitazone | 4, 9, 12[4] | 60[5] | 40, 43[3] | 100% |
| GW9662 | 3.3[4][6][7][8] | - | - | Antagonist |
Table 2: Ligand Binding Affinity and Activity. This table compares the binding affinities and functional activities of the three ligands, highlighting the partial agonist nature of this compound.
Structural Insights into Ligand Binding
Crystallographic analysis reveals distinct binding modes for this compound, rosiglitazone, and GW9662 within the PPARγ LBD, explaining their different pharmacological activities.
Rosiglitazone (Full Agonist): As a full agonist, rosiglitazone's binding stabilizes the activation function-2 (AF-2) helix (Helix 12) in an active conformation, promoting the recruitment of coactivators. This is achieved through a network of hydrogen bonds with key amino acid residues, including Ser289, His323, His449, and critically, Tyr473 in Helix 12.[9][10]
This compound (Partial Agonist): In contrast, this compound binds to a novel epitope within the ligand-binding pocket and does not form the hydrogen bond with Tyr473 that is characteristic of full agonists.[3][11] This leads to a lack of stabilization of Helix 12.[3] Key interactions for this compound involve residues such as Arg288 and Ser342.[12] This unique binding mode results in a partial activation of the receptor.
GW9662 (Antagonist): GW9662 acts as an irreversible antagonist by covalently binding to Cys285 in the ligand-binding pocket.[7][13] This covalent modification physically blocks the binding of other ligands and prevents the receptor from adopting an active conformation.
The following diagram illustrates the differing effects of these ligands on PPARγ activation.
Caption: Ligand-dependent modulation of PPARγ activity.
Experimental Protocols
The crystallographic data for the this compound-PPARγ complex (PDB ID: 2Q6S) was obtained through X-ray diffraction. The following provides a summary of the experimental procedure.
Protein Expression and Purification: The human PPARγ ligand-binding domain was expressed in Escherichia coli.
Crystallization: The crystallization of the this compound-PPARγ LBD complex was achieved using the vapor diffusion method. The specific conditions involved a precipitant solution containing polyethylene glycol.
Data Collection and Processing: X-ray diffraction data were collected at a synchrotron source. The data were then processed and refined to a resolution of 2.40 Å.
The workflow for a typical crystallography study is outlined below.
Caption: General workflow for protein-ligand crystallography.
Conclusion
The crystallographic studies comparing this compound with other PPARγ ligands provide a clear structural basis for its partial agonist activity. Its unique binding mode, which avoids the critical interaction with Tyr473 required for full agonism, sets it apart from traditional thiazolidinediones like rosiglitazone. This understanding is crucial for the development of selective PPARγ modulators that can retain the therapeutic benefits of PPARγ activation while minimizing the adverse effects associated with full agonism. The detailed structural and quantitative data presented in this guide offer a valuable resource for researchers in the field of drug discovery and development.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fifty years of Protein Data Bank in the Journal of Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Drug-Targeted Inhibition of Peroxisome Proliferator-Activated Receptorγ Enhances the Chemopreventive Effect of Anti-Estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the Alternative Vitamin E Metabolite Binding Site Enables Noncanonical PPARγ Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Clarification Required: Identity of BVT.13 Needed for Accurate Disposal Procedures
Initial searches for "BVT.13" have yielded ambiguous results, referencing several different substances, including "BVA 13," "Biodiesel (B99.9)," "BVT 13 ULV Diluent," and "Complex VB13." To provide accurate and essential safety and logistical information for the proper disposal of this compound, it is imperative to first correctly identify the specific chemical compound .
The safe handling and disposal of chemical substances are highly dependent on their specific physical, chemical, and toxicological properties. Providing generic or incorrect guidance could lead to significant safety hazards for researchers, scientists, and drug development professionals, as well as potential environmental contamination.
To ensure the safety of all personnel and compliance with regulatory requirements, please provide a more specific identifier for "this compound," such as:
-
A Chemical Abstracts Service (CAS) number
-
A more complete chemical name
-
The name of the manufacturer or supplier
-
Any other relevant identifying information from the product's label or Safety Data Sheet (SDS)
Once the specific identity of this compound is established, a thorough and accurate set of disposal procedures and safety guidelines can be compiled, including any available quantitative data, experimental protocols, and visual aids as requested. Without this clarification, it is not possible to provide responsible and safe guidance.
Standard Operating Procedure: Handling and Disposal of the Novel Compound BVT.13
Disclaimer: The following document provides essential safety and logistical guidance for the handling of the novel compound designated BVT.13. As this compound is not a publicly documented chemical entity, this procedure is based on established best practices for managing novel or unknown chemical compounds in a laboratory setting. All personnel must treat this compound as a substance with a high degree of unknown toxicity and hazard.
This guide is intended for use by trained researchers, scientists, and drug development professionals. Strict adherence to these protocols is mandatory to ensure personnel safety and environmental protection.
Risk Assessment and Hazard Classification
Prior to handling this compound, a thorough risk assessment must be conducted. In the absence of a specific Safety Data Sheet (SDS), a precautionary approach is required. The principle of "control banding" should be applied, where the substance is assigned to a hazard group based on available data (e.g., from analogous compounds) and the nature of the planned procedures.[1][2][3][4][5]
Experimental Protocol: Preliminary Hazard Evaluation
-
Literature and Analogue Review: Systematically review available internal data and literature on compounds with similar structures or functional groups to this compound.
-
In Silico Toxicity Prediction: Utilize computational toxicology models to predict potential hazards such as carcinogenicity, mutagenicity, reproductive toxicity, and skin/eye irritation.
-
Physical Hazard Assessment: Evaluate the potential for flammability, reactivity, and explosivity based on the chemical structure of this compound.
-
Exposure Potential Assessment: Analyze the experimental protocol to determine the potential routes of exposure (inhalation, dermal, ingestion, injection) and the quantities of this compound to be handled.[6]
-
Assign Control Band: Based on the gathered information, assign this compound to a control band to determine the necessary level of containment and personal protective equipment.
Table 1: Control Banding Matrix for this compound
| Hazard Level | Characteristics | Handling Procedures | Primary Engineering Controls |
| Low | Non-volatile solids/liquids with no evidence of high toxicity from analogues. | Open bench with good laboratory practices. | General laboratory ventilation. |
| Medium | Volatile liquids, fine powders, or compounds with some evidence of moderate toxicity from analogues. | Chemical fume hood or other local exhaust ventilation. | Chemical fume hood. |
| High | Compounds with evidence of high toxicity, carcinogenicity, or reproductive toxicity from analogues. Potent compounds.[7][8][9][10][11] | Contained systems (e.g., glove box, ventilated balance enclosure). | Glove box, isolator. |
| Unknown | Default for this compound. Assume high hazard until sufficient data is available. | Treat as High Hazard. | Glove box or isolator recommended. |
Logical Workflow for this compound Risk Assessment
References
- 1. ehs.vt.edu [ehs.vt.edu]
- 2. CCOHS: Control Banding [ccohs.ca]
- 3. Control Banding Handout | Environment, Health and Safety [ehs.cornell.edu]
- 4. Control Banding as a Risk Assessing Tool | Lab Manager [labmanager.com]
- 5. Control Banding - Environmental Health and Safety [carleton.ca]
- 6. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 7. escopharma.com [escopharma.com]
- 8. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 9. aiha.org [aiha.org]
- 10. agnopharma.com [agnopharma.com]
- 11. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
